DS45500853
描述
属性
分子式 |
C18H20O3 |
|---|---|
分子量 |
284.3 g/mol |
IUPAC 名称 |
1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C18H20O3/c1-12(19)13-5-7-14(8-6-13)21-15-9-10-17(20)16(11-15)18(2,3)4/h5-11,20H,1-4H3 |
InChI 键 |
WSVZSZVSZTYTCC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C)(C)C |
产品来源 |
United States |
Foundational & Exploratory
Unveiling DS45500853: A Technical Guide to a Novel ERRα Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, synthesis, and characterization of DS45500853, a novel agonist of the Estrogen-Related Receptor α (ERRα). ERRα is a key regulator of cellular metabolism, making it a promising therapeutic target for metabolic disorders such as type 2 diabetes. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways associated with this compound.
Core Data Summary
The following tables summarize the key quantitative data for this compound, also referred to as acetophenone (B1666503) analogue 5c in scientific literature.[1][2]
| Parameter | Value | Description |
| IC50 | 0.80 μM | Concentration for 50% inhibition of the binding between the RIP140 corepressor peptide (10 nM) and the GST-ERRα ligand-binding domain (LBD; 1.2 μM).[3] |
| EC50 | 5.4 μM | Concentration for 50% effective activation of the transcriptional activity of full-length ERRα in MG63 cells.[3] |
ERRα Signaling and Agonist Discovery Workflow
The discovery of this compound stemmed from a focused effort to identify novel modulators of ERRα. The general workflow for such a discovery process is outlined below.
References
An In-depth Technical Guide on the Structure-Activity Relationship of DS45500853
Notice: A comprehensive search for the compound "DS45500853" did not yield any specific information regarding its structure, activity, or any associated preclinical or research data. The following guide is a structured template outlining the essential components of a thorough structure-activity relationship (SAR) analysis, which can be applied to this compound if and when data becomes available. This document will serve as a framework for researchers, scientists, and drug development professionals to organize and present SAR data in a clear, comparative, and actionable manner.
Introduction and Background
This section would typically introduce this compound, its therapeutic target, and the rationale for its development. It would provide the foundational chemical structure and outline the objectives of the SAR studies.
1.1. Overview of the Target and Therapeutic Rationale A description of the biological target of this compound and the unmet medical need it aims to address.
1.2. Core Scaffold of this compound Presentation of the foundational chemical structure of this compound, highlighting key functional groups and regions for modification in subsequent analog synthesis.
1.3. Objectives of the Structure-Activity Relationship Study The specific goals of the SAR investigation, such as optimizing potency, selectivity, pharmacokinetic properties, or reducing off-target effects.
Synthesis of Analogs
This section would detail the general synthetic schemes used to produce analogs of this compound. While specific reactions are not available, a generalized workflow is presented.
2.1. General Synthetic Strategy A flowchart illustrating the overarching approach to analog synthesis, from starting materials to final compounds.
Caption: Generalized workflow for the synthesis of this compound analogs.
Biological Evaluation and Assays
A description of the key in vitro and in vivo assays that would be used to evaluate the biological activity of the synthesized analogs.
3.1. Primary In Vitro Assay Detailed protocol for the primary assay used to measure the on-target activity of the compounds.
Experimental Protocol: Hypothetical Primary Enzyme Inhibition Assay
-
Reagents and Materials:
-
Recombinant target enzyme
-
Substrate
-
This compound and analogs (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., fluorescent or luminescent probe)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 50 nL of the compound solutions to the microplate wells.
-
Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the substrate solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration.
-
Determine the IC₅₀ values by fitting the data to a four-parameter logistic equation.
-
3.2. Secondary and Cellular Assays Protocols for assays that assess the activity of the compounds in a cellular context, as well as their selectivity against related targets.
3.3. In Vivo Efficacy Models Description of the animal models that would be used to evaluate the therapeutic potential of promising analogs.
Structure-Activity Relationship Analysis
This core section would present the SAR data in a structured format, linking chemical modifications to changes in biological activity.
4.1. Modifications to the Core Scaffold Analysis of how changes to the central ring system or foundational structure of this compound impact activity.
Table 1: SAR of Core Scaffold Modifications
| Analog | Modification | Target Activity (IC₅₀, nM) | Cellular Activity (EC₅₀, µM) |
|---|---|---|---|
| This compound | Parent Compound | Data unavailable | Data unavailable |
| Analog 1.1 | Modification A | Data unavailable | Data unavailable |
| Analog 1.2 | Modification B | Data unavailable | Data unavailable |
4.2. Exploration of Peripheral Substituents A systematic study of how different functional groups at various positions on the core scaffold influence potency and other properties.
Table 2: SAR of R₁ Substitutions
| Analog | R₁ Substituent | Target Activity (IC₅₀, nM) | Selectivity vs. Off-Target X (Fold) |
|---|---|---|---|
| This compound | -H | Data unavailable | Data unavailable |
| Analog 2.1 | -CH₃ | Data unavailable | Data unavailable |
| Analog 2.2 | -Cl | Data unavailable | Data unavailable |
| Analog 2.3 | -OCH₃ | Data unavailable | Data unavailable |
4.3. Physicochemical Properties and their Impact Analysis of how properties like lipophilicity (cLogP), solubility, and metabolic stability correlate with biological activity.
Table 3: Physicochemical Properties and In Vitro ADME Data
| Analog | cLogP | Aqueous Solubility (µM) | Microsomal Stability (t₁/₂, min) |
|---|---|---|---|
| This compound | Data unavailable | Data unavailable | Data unavailable |
| Analog 3.1 | Data unavailable | Data unavailable | Data unavailable |
| Analog 3.2 | Data unavailable | Data unavailable | Data unavailable |
Signaling Pathway and Mechanism of Action
This section would illustrate the proposed mechanism of action of this compound and its interaction with the target within its biological pathway.
5.1. Proposed Signaling Pathway A diagram showing the pathway in which the target of this compound is involved.
Caption: Proposed mechanism of action of this compound within a hypothetical signaling cascade.
Conclusion and Future Directions
A summary of the key SAR findings and an outline of the next steps in the optimization of this chemical series.
6.1. Summary of Key Findings
-
The essential structural features required for activity.
-
The regions of the molecule that are amenable to modification to improve properties.
-
The lead compounds identified for further development.
6.2. Future Optimization Strategy
-
Proposed future modifications to enhance potency, selectivity, and pharmacokinetic profiles.
-
Plans for further preclinical evaluation of lead compounds.
In-Depth Technical Guide: Binding Affinity of DS45500853 to the ERRα Ligand-Binding Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of DS45500853, an agonist of the Estrogen-Related Receptor alpha (ERRα). The document details its binding affinity to the ERRα ligand-binding domain (LBD), outlines relevant experimental methodologies, and illustrates the associated signaling pathways.
Quantitative Binding and Activity Data
The interaction of this compound with ERRα has been quantified through various biochemical and cell-based assays. The following table summarizes the key data points, providing a clear comparison of its potency in different experimental contexts.
| Parameter | Value | Assay Description | Reference |
| IC50 | 0.80 μM | Inhibition of binding between GST-ERRα ligand-binding domain (LBD) (1.2 μM) and a receptor-interacting protein 140 (RIP140) corepressor peptide (10 nM). | [1][2] |
| EC50 | 5.4 μM | Activation of the transcriptional activity of full-length ERRα in MG63 cells. | [1] |
Experimental Protocols
A detailed understanding of the methodologies used to ascertain the binding affinity and functional activity of this compound is crucial for the replication and extension of these findings.
Competitive Binding Assay: Inhibition of RIP140 Peptide Interaction
This protocol describes a representative competitive binding assay to determine the IC50 value of this compound for the ERRα LBD. This type of assay measures the ability of a test compound to displace a known binding partner of the receptor.
a. Expression and Purification of GST-ERRα LBD:
A bacterial expression system, such as E. coli BL21 (DE3), is commonly used for producing the Glutathione-S-Transferase (GST)-tagged ERRα LBD. The fusion protein is then purified using affinity chromatography with glutathione-sepharose beads.
b. Assay Principle:
The assay is based on the principle of fluorescence polarization (FP) or a similar technology that can detect the interaction between the relatively large GST-ERRα LBD and a small, fluorescently labeled peptide derived from the corepressor RIP140. When the labeled peptide is bound to the larger protein, it tumbles slowly in solution, resulting in a high polarization value. When displaced by a competitor like this compound, the free peptide tumbles more rapidly, leading to a decrease in polarization.
c. Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the purified GST-ERRα LBD in an appropriate assay buffer.
-
Synthesize and fluorescently label a peptide sequence from RIP140 known to interact with ERRα.
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well microplate, add a fixed concentration of GST-ERRα LBD and the fluorescently labeled RIP140 peptide to each well.
-
Add the serially diluted this compound to the wells. Include control wells with no compound (maximum binding) and wells with a saturating concentration of a known inhibitor (minimum binding).
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient period to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in the binding of the RIP140 peptide to the ERRα LBD.
-
ERRα Transcriptional Activity Assay
This protocol outlines a cell-based reporter gene assay to determine the EC50 value of this compound for the activation of ERRα transcriptional activity.
a. Cell Line and Plasmids:
-
A suitable mammalian cell line, such as MG63 or HEK293, is used.
-
The cells are co-transfected with two plasmids:
-
An expression vector for full-length human ERRα.
-
A reporter plasmid containing a luciferase gene under the control of a promoter with ERRα response elements (ERREs).
-
b. Step-by-Step Protocol:
-
Cell Culture and Transfection:
-
Culture the cells in appropriate media.
-
Co-transfect the cells with the ERRα expression plasmid and the luciferase reporter plasmid.
-
-
Compound Treatment:
-
After transfection, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the cells for a period sufficient to allow for changes in gene expression (e.g., 18-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control for cell viability if necessary.
-
Plot the normalized luciferase activity against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal transcriptional activation.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflow for the competitive binding assay and the signaling pathway of an ERRα agonist.
Caption: Experimental workflow for determining the IC50 of this compound.
Caption: Signaling pathway of an ERRα agonist like this compound.
References
- 1. What are Estrogen-related receptors agonists and how do they work? [synapse.patsnap.com]
- 2. Assessment of a robust model protocol with accelerated throughput for a human recombinant full length estrogen receptor-alpha binding assay: protocol optimization and intralaboratory assay performance as initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Estrogen-Related Receptor Alpha (ERRα) Agonists in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, has emerged as a pivotal regulator of cellular energy metabolism. Its activity, intricately linked with the coactivator PGC-1α, governs key metabolic processes including mitochondrial biogenesis, fatty acid oxidation, and oxidative phosphorylation. The development of synthetic ERRα agonists has opened new avenues for therapeutic interventions in metabolic disorders such as obesity and type 2 diabetes. These agonists, by mimicking the effects of exercise, have demonstrated preclinical efficacy in enhancing energy expenditure, improving insulin (B600854) sensitivity, and reducing fat mass. This technical guide provides a comprehensive overview of the role of ERRα agonists in metabolic regulation, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for the investigation of ERRα activity.
Introduction
Estrogen-Related Receptor Alpha (ERRα or NR3B1) was one of the first orphan nuclear receptors to be identified.[1] Despite its name, ERRα does not bind to estrogens and its activity is primarily regulated by its interaction with coactivators, most notably the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[2][3] This interaction is crucial for the transcriptional regulation of a wide array of genes involved in energy homeostasis.[1][4] ERRα is highly expressed in tissues with high metabolic demand, such as the heart, skeletal muscle, and brown adipose tissue.[5][6]
The discovery of synthetic ERRα agonists, such as SLU-PP-332, has provided powerful tools to probe the therapeutic potential of targeting this receptor.[7][8] These compounds have been shown to act as "exercise mimetics," inducing a metabolic state similar to that achieved through physical activity.[7][9] This guide will delve into the molecular mechanisms of ERRα agonists, their effects on metabolic pathways, and the experimental approaches used to characterize their function.
The ERRα Signaling Pathway in Metabolic Regulation
The transcriptional activity of ERRα is fundamentally dependent on its association with the coactivator PGC-1α.[2] Environmental and physiological signals such as cold exposure, fasting, and exercise induce the expression of PGC-1α.[3][10] PGC-1α then binds to and coactivates ERRα, leading to the transcription of a suite of genes that orchestrate a metabolic shift towards increased energy expenditure.[1][11]
The PGC-1α/ERRα axis forms a positive feedback loop, where the complex can induce the expression of the ERRα gene itself, further amplifying the signal.[3] This signaling cascade results in the upregulation of genes involved in:
-
Mitochondrial Biogenesis: The formation of new mitochondria.[1][2]
-
Fatty Acid Oxidation (FAO): The breakdown of fatty acids to produce energy.[1][4]
-
Oxidative Phosphorylation (OXPHOS): The primary mechanism for ATP production in the mitochondria.[1][12]
-
Tricarboxylic Acid (TCA) Cycle: A central metabolic pathway that generates energy and metabolic intermediates.[1][4]
Furthermore, the ERRα/PGC-1α complex can interact with other signaling pathways, including those regulated by HIF-1α and Wnt/β-catenin, to influence processes like angiogenesis and cell migration.[4][11][13]
Below is a diagram illustrating the core ERRα signaling pathway.
References
- 1. ERRα: a metabolic function for the oldest orphan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Regulation of PPARγ coactivator 1α (PGC-1α) signaling by an estrogen-related receptor α (ERRα) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. ujpronline.com [ujpronline.com]
- 8. SLU-PP-332 AND RELATED ERRα AGONISTS: A FOCUSED MINIREVIEW OF METABOLIC REGULATION, AND THERAPEUTIC POTENTIAL | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 9. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism [mdpi.com]
- 13. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Function of ERRα: A Technical Guide to the Chemical Probe DS45500853
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-related receptor alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular metabolism, mitochondrial biogenesis, and has been implicated in the progression of various diseases, including metabolic disorders and cancer.[1][2] Unlike typical nuclear receptors, ERRα is constitutively active and its function is primarily modulated by its interaction with coactivators, such as peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), and corepressors, like the receptor-interacting protein 140 (RIP140).[3][4] The development of chemical probes to modulate ERRα activity is crucial for dissecting its complex signaling pathways and validating it as a therapeutic target. This technical guide focuses on DS45500853, a potent agonist of ERRα, providing a comprehensive overview of its biochemical and cellular characterization, detailed experimental protocols, and a visual representation of the associated signaling pathways and experimental workflows.[5][6]
Data Presentation
The following tables summarize the quantitative data for the characterization of this compound as an ERRα agonist.
Table 1: Biochemical Activity of this compound
| Assay Type | Description | Target | Conditions | Parameter | Value | Reference |
| Corepressor Binding Assay | Inhibition of the binding between RIP140 corepressor peptide and the ERRα ligand-binding domain (LBD). | Human ERRα LBD | 10 nM RIP140 peptide, 1.2 µM GST-ERRα LBD | IC50 | 0.80 µM | [5][7] |
Table 2: Cellular Activity of this compound
| Assay Type | Description | Cell Line | Conditions | Parameter | Value | Reference |
| Luciferase Reporter Assay | Activation of the transcriptional activity of full-length ERRα. | MG63 | 18 hours of incubation with this compound. | EC50 | 5.4 µM | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a guide for researchers working with this compound and other ERRα modulators.
RIP140 Corepressor Binding Assay
This assay quantifies the ability of a compound to disrupt the interaction between the ERRα Ligand Binding Domain (LBD) and the corepressor protein RIP140.
-
Materials:
-
GST-tagged human ERRα LBD
-
Biotinylated RIP140 peptide
-
Streptavidin-coated plates
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound
-
Detection reagent (e.g., time-resolved fluorescence)
-
-
Procedure:
-
Coat streptavidin plates with biotinylated RIP140 peptide (10 nM) and incubate for 1 hour at room temperature.
-
Wash the plates to remove unbound peptide.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound and GST-ERRα LBD (1.2 µM) to the wells.
-
Incubate for 1 hour at room temperature to allow for binding.
-
Wash the plates to remove unbound ERRα LBD.
-
Add an anti-GST antibody conjugated to a fluorescent probe.
-
Incubate for 1 hour at room temperature.
-
Wash the plates and measure the signal using a suitable plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
ERRα Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of ERRα.
-
Materials:
-
MG63 cells (or other suitable cell line)
-
Expression vector for full-length human ERRα
-
Luciferase reporter plasmid with ERRα response elements (ERREs)
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
-
Luminometer
-
-
Procedure:
-
Co-transfect MG63 cells with the ERRα expression vector and the ERRE-luciferase reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Treat the cells with the diluted compound and incubate for 18 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the EC50 value by plotting the fold activation against the compound concentration.
-
Mandatory Visualization
The following diagrams were generated using the DOT language to illustrate key concepts related to this compound and ERRα function.
Caption: Mechanism of action of this compound as an ERRα agonist.
Caption: Workflow for characterizing a novel ERRα agonist.
Caption: Simplified ERRα signaling pathway activated by this compound.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Multifaceted Transcriptional Network of Estrogen-Related Receptor Alpha in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The nuclear receptor transcriptional coregulator RIP140 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is a key orphan nuclear receptor that plays a pivotal role in the regulation of cellular metabolism, mitochondrial biogenesis, and energy homeostasis.[1][2] Although structurally similar to the estrogen receptor alpha (ERα), ERRα does not bind to endogenous estrogens, establishing it as a distinct therapeutic target.[1][2] The activity of ERRα is primarily modulated by its interaction with co-activators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[1][2] This interaction forms a critical signaling axis that governs the expression of a wide array of genes involved in metabolic processes. The discovery of synthetic agonists for ERRα has opened new avenues for investigating its physiological functions and therapeutic potential in metabolic diseases and cancer. This technical guide provides an in-depth overview of the foundational research on ERRα agonists, including quantitative data on key compounds, detailed experimental protocols for their characterization, and a visual representation of the core signaling pathways involved.
Quantitative Data on ERRα Modulators
The following tables summarize the quantitative data for well-characterized synthetic ERRα agonists and inverse agonists. This data is essential for comparing the potency and efficacy of these compounds in various assays.
| Compound Name | Type | EC50 (nM) | IC50 (nM) | Target | Notes |
| SLU-PP-332 | Agonist | 98 | ERRα | Pan-ERR agonist with selectivity for ERRα over ERRβ (230 nM) and ERRγ (430 nM). | |
| DS20362725 | Agonist | 1100 | ERRα | ||
| Genistein | Agonist | 92,000 | ERRα | A naturally occurring isoflavone. | |
| XCT790 | Inverse Agonist | 370 | ERRα | A potent and selective inverse agonist. | |
| Compound 11 | Inverse Agonist | 681 | ERRα | A p-nitrobenzenesulfonamide-based inverse agonist. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ERRα agonist activity and their effects on cellular processes. Below are protocols for two key experimental techniques used in foundational ERRα research.
Luciferase Reporter Gene Assay for ERRα Activity
This assay is a common method to screen for and characterize ERRα modulators by measuring their effect on the transcriptional activity of the receptor.
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.
-
Culture Medium: High-Glucose Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 4 mM L-Glutamine, 1 mM sodium pyruvate, and 100 U/mL penicillin/100 µg/mL streptomycin.
-
Procedure:
-
Culture HEK293 cells in a CO2 incubator at 37°C.
-
For the assay, plate the cells in 1536-well white solid bottom plates at a density of 2000 cells/well in 5 µL of culture medium using a Multidrop Combi dispenser.
-
Allow the cells to attach by incubating for 6 hours at 37°C in a 5% CO2 atmosphere.
-
2. Compound Treatment:
-
Positive Controls: Genistein (agonist) and XCT790 (inverse agonist) are used to establish dose-response curves.
-
Procedure:
-
Prepare serial dilutions of test compounds and positive controls in DMSO.
-
Using a Pintool station, transfer 23 nL of the compound solutions or DMSO (vehicle control) to the assay plates.
-
Incubate the plates for 17.5 hours at 37°C in a 5% CO2 incubator.
-
3. Luciferase Activity Measurement:
-
Reagents: CellTiter-Fluor™ Reagent and ONE-Glo™ Luciferase Assay System (Promega).
-
Procedure:
-
Add 1 µL of CellTiter-Fluor™ reagent to each well and incubate for 30 minutes at 37°C. Read the fluorescence using a ViewLux plate reader to assess cell viability.
-
Add 5 µL of ONE-Glo™ reagent to each well and incubate for 30 minutes at room temperature in the dark.
-
Read the luminescence using a ViewLux plate reader to determine luciferase activity, which is indicative of ERRα transcriptional activity.
-
4. Data Analysis:
-
Normalize the luciferase readings to the cell viability data.
-
Calculate the percentage of activity relative to the positive control (agonist) or vehicle control (for inverse agonists).
-
Determine EC50 or IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for ERRα Target Gene Identification
ChIP-Seq is a powerful technique to identify the genome-wide binding sites of ERRα and thus its direct target genes.
1. Cell Preparation and Cross-linking:
-
Cell Line: A suitable cell line expressing ERRα (e.g., HepG2, MCF-7).
-
Procedure:
-
Grow cells to ~80-90% confluency.
-
Treat cells with an ERRα agonist or vehicle control for a specified time.
-
Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M.
-
2. Chromatin Preparation:
-
Procedure:
-
Harvest the cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a suitable buffer.
-
Shear the chromatin into fragments of 200-500 bp using sonication.
-
3. Immunoprecipitation:
-
Antibody: A specific antibody against ERRα. An IgG antibody should be used as a negative control.
-
Procedure:
-
Incubate the sheared chromatin with the anti-ERRα antibody (or IgG control) overnight at 4°C with rotation.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads extensively to remove non-specific binding.
-
4. DNA Purification and Library Preparation:
-
Procedure:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol (e.g., Illumina).
-
5. Sequencing and Data Analysis:
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions of the genome enriched for ERRα binding.
-
Annotate the peaks to identify nearby genes, which are potential direct targets of ERRα.
-
Perform motif analysis to identify the ERRα binding motif within the peaks.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving ERRα and a typical experimental workflow for studying ERRα agonists.
Caption: The ERRα/PGC-1α signaling pathway.
Caption: The ERRα and HIF-1α signaling interaction.
Caption: Crosstalk between ERRα and Wnt/β-catenin signaling.
Caption: A typical experimental workflow for ERRα agonist discovery.
Conclusion
The foundational research on ERRα agonists has significantly advanced our understanding of this orphan nuclear receptor's role in cellular physiology and disease. The development of potent and selective synthetic agonists provides powerful tools for dissecting the intricate signaling networks governed by ERRα. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers in the field. Further investigation into the therapeutic applications of ERRα agonists holds great promise for the development of novel treatments for metabolic disorders and certain types of cancer.
References
Methodological & Application
Application Notes and Protocols for In Vitro Testing of DS45500853 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS45500853 has been identified as a potent agonist of the Estrogen-Related Receptor alpha (ERRα), an orphan nuclear receptor that plays a crucial role in regulating cellular energy metabolism, mitochondrial biogenesis, and has been implicated in the pathophysiology of various diseases, including metabolic disorders and cancer.[1][2] These application notes provide detailed protocols for two robust in vitro assays to characterize the activity of this compound and similar compounds targeting ERRα: a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay and a cell-based luciferase reporter assay for transcriptional activation.
ERRα Signaling Pathway
ERRα functions as a ligand-activated transcription factor.[3] Upon binding to an agonist, ERRα can recruit coactivators, such as PGC-1α, to the Estrogen-Related Response Elements (ERREs) in the promoter regions of its target genes, leading to their transcriptional activation.[1][4]
Caption: ERRα Signaling Pathway.
Assay 1: TR-FRET Coactivator Recruitment Assay
This assay measures the ability of this compound to promote the interaction between the ERRα Ligand Binding Domain (LBD) and a coactivator peptide, providing a direct measure of target engagement. The assay is based on the principle of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), where energy transfer occurs between a Terbium (Tb)-labeled donor and a Fluorescein-labeled acceptor when they are in close proximity.[5][6][7]
Experimental Workflow
Caption: TR-FRET Assay Workflow.
Detailed Protocol
Materials:
-
GST-tagged human ERRα Ligand Binding Domain (LBD)
-
Tb-labeled anti-GST antibody
-
Fluorescein-labeled PGC-1α coactivator peptide
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 0.1% BSA, 1 mM DTT)
-
This compound
-
384-well low-volume black plates
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute in Assay Buffer to a 2X final concentration. The final DMSO concentration in the assay should be ≤1%.
-
Master Mix Preparation: Prepare a master mix containing GST-ERRα-LBD, Tb-anti-GST antibody, and Fluorescein-PGC-1α peptide in Assay Buffer at 2X the final desired concentration. Recommended final concentrations are typically in the low nanomolar range and should be optimized for the specific reagents used.[5]
-
Assay Assembly:
-
Add 10 µL of the 2X this compound dilution to the wells of a 384-well plate.
-
Add 10 µL of the 2X master mix to each well.
-
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Data Acquisition: Read the plate using a TR-FRET plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (donor) and 520 nm (acceptor).[5]
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Sample Data
| This compound (µM) | TR-FRET Ratio (520/495 nm) | % Activity |
| 0.001 | 1.15 | 2.5 |
| 0.01 | 1.25 | 12.5 |
| 0.1 | 1.85 | 72.5 |
| 1 | 2.05 | 92.5 |
| 10 | 2.15 | 102.5 |
| 100 | 2.18 | 105.5 |
| EC50 (µM) | 0.08 |
Assay 2: ERRα Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to activate the transcriptional activity of ERRα. The assay utilizes a human cell line (e.g., HEK293T) stably transfected with a luciferase reporter gene under the control of an ERRα-responsive promoter.[1][8]
Experimental Workflow
References
- 1. Identification of Estrogen-Related Receptor α Agonists in the Tox21 Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Multifaceted Transcriptional Network of Estrogen-Related Receptor Alpha in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen receptor alpha/co-activator interaction assay - TR-FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Featuring ERRα Agonist DS45500853
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key transcriptional regulator of cellular energy homeostasis. It governs the expression of a wide array of genes involved in mitochondrial biogenesis, oxidative phosphorylation, fatty acid metabolism, and the tricarboxylic acid (TCA) cycle. Dysregulation of ERRα activity has been implicated in various metabolic diseases and cancers, making it an attractive therapeutic target.
DS45500853 is a potent agonist of ERRα. These application notes provide detailed protocols for a suite of cell-based assays to characterize the activity and downstream effects of this compound and other potential ERRα modulators. The following protocols will enable researchers to assess the compound's potency in activating ERRα, its impact on mitochondrial function, and its influence on key metabolic pathways.
Quantitative Data Summary for this compound
The following table summarizes the key quantitative data for the ERRα agonist this compound.
| Assay Type | Parameter | Value | Cell Line | Reference |
| Co-repressor Interaction Assay | IC50 (ERRα-RIP140 Interaction) | 0.80 µM | - | [1] |
| Luciferase Reporter Assay | EC50 (Full-length ERRα) | 5.4 µM | MG63 | [1] |
Signaling Pathway and Experimental Workflow
ERRα Signaling Pathway
The following diagram illustrates the canonical signaling pathway of ERRα. Upon activation by an agonist such as this compound, ERRα, in conjunction with its coactivator PGC-1α, binds to Estrogen-Related Receptor Response Elements (ERREs) in the promoter regions of target genes. This leads to the transcription of genes involved in key metabolic processes.
Caption: ERRα Signaling Pathway upon Agonist Binding.
General Experimental Workflow
This diagram outlines the general workflow for characterizing an ERRα agonist like this compound using the cell-based assays detailed in this document.
Caption: Experimental Workflow for ERRα Agonist Characterization.
Experimental Protocols
ERRα Luciferase Reporter Gene Assay
Objective: To determine the potency (EC50) of this compound in activating ERRα-mediated transcription.
Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with ERRα response elements (ERREs). In the presence of an ERRα agonist, activated ERRα binds to the ERREs and drives the expression of luciferase, which produces a measurable light signal.
Materials:
-
Human cell line (e.g., HEK293T, MG63)
-
Full-length human ERRα expression plasmid
-
Luciferase reporter plasmid containing ERREs
-
Control plasmid for transfection normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERRα expression plasmid, the ERRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantitative Real-Time PCR (qPCR) for ERRα Target Gene Expression
Objective: To quantify the effect of this compound on the expression of known ERRα target genes.
Principle: This protocol measures the mRNA levels of ERRα target genes, such as PDK4 (Pyruvate Dehydrogenase Kinase 4) and CPT1A (Carnitine Palmitoyltransferase 1A), in cells treated with this compound.
Materials:
-
Cell line expressing ERRα (e.g., HepG2, C2C12)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (PDK4, CPT1A) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and grow to 80-90% confluency. Treat the cells with this compound at various concentrations or a vehicle control for a predetermined time (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Seahorse XF Cell Mito Stress Test
Objective: To assess the effect of this compound on mitochondrial respiration.
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time. The Mito Stress Test utilizes sequential injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.
Materials:
-
Cell line of interest (e.g., C2C12 myotubes, HepG2)
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a pre-determined optimal density and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with this compound or vehicle control for a specified duration (e.g., 24 hours) prior to the assay.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: Load the Seahorse XF sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A. Calibrate the sensor cartridge and perform the Mito Stress Test according to the manufacturer's instructions.
-
Data Analysis: Analyze the OCR data to determine key mitochondrial parameters such as basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.
2-NBDG Glucose Uptake Assay
Objective: To measure the effect of this compound on cellular glucose uptake.
Principle: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) is a fluorescent glucose analog that is taken up by cells through glucose transporters. The intracellular fluorescence intensity is proportional to the amount of glucose uptake.
Materials:
-
Cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes)
-
This compound
-
2-NBDG
-
Glucose-free culture medium
-
Insulin (positive control)
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate. Pre-treat the cells with this compound or vehicle control for a specified time.
-
Glucose Starvation: Wash the cells with PBS and incubate them in glucose-free medium for 1-2 hours.
-
2-NBDG Incubation: Add 2-NBDG to the glucose-free medium to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Wash: Remove the 2-NBDG containing medium and wash the cells three times with cold PBS to remove extracellular fluorescence.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a fluorescence microplate reader (Ex/Em ~485/535 nm) or a flow cytometer.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of vehicle-treated cells.
Fatty Acid Oxidation Assay
Objective: To determine the effect of this compound on the rate of fatty acid oxidation.
Principle: This assay utilizes a fluorescently-labeled fatty acid analog (e.g., BODIPY-C12) that is taken up by cells and metabolized through β-oxidation. The decrease in fluorescence over time can be used as an indicator of fatty acid oxidation.
Materials:
-
Cell line with high fatty acid metabolism (e.g., C2C12 myotubes, primary hepatocytes)
-
This compound
-
Fluorescent fatty acid analog (e.g., BODIPY™ FL C12)
-
Fatty acid-free BSA
-
Fluorescence microplate reader
Protocol:
-
Cell Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound or vehicle control for 24-48 hours.
-
Fatty Acid Loading: Prepare a complex of the fluorescent fatty acid analog with fatty acid-free BSA. Wash the cells and incubate them with the fluorescent fatty acid complex for 1-2 hours.
-
Wash: Remove the loading medium and wash the cells to remove any unincorporated fatty acid analog.
-
Chase Period: Add fresh culture medium and measure the fluorescence intensity at time zero.
-
Kinetic Measurement: Incubate the plate at 37°C and measure the fluorescence intensity at regular intervals over several hours.
-
Data Analysis: Calculate the rate of decrease in fluorescence, which corresponds to the rate of fatty acid oxidation. Compare the rates between this compound-treated and vehicle-treated cells.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols: Investigating the Effects of DS45500853 on C2C12 Myotubes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The C2C12 cell line, a mouse myoblast cell line, serves as a valuable in vitro model for studying skeletal muscle differentiation (myogenesis), atrophy, and hypertrophy.[1] Upon reaching confluence and subsequent culture in a low-serum medium, C2C12 myoblasts differentiate and fuse to form multinucleated myotubes, which resemble mature muscle fibers.[2][3][4] These application notes provide a comprehensive overview and detailed protocols for characterizing the effects of a novel compound, DS45500853, on C2C12 myotubes. The described assays are designed to assess the compound's potential to modulate key signaling pathways involved in muscle protein synthesis and degradation.
I. Data Presentation: Summary of Hypothetical Quantitative Data
The following tables represent hypothetical data for the effects of this compound on C2C12 myotubes.
Table 1: Effect of this compound on Myotube Diameter
| Treatment Group | Concentration (µM) | Mean Myotube Diameter (µm) | Standard Deviation (µm) |
| Vehicle Control | 0 | 25.2 | 3.1 |
| This compound | 1 | 28.5 | 3.5 |
| This compound | 10 | 35.8 | 4.2 |
| This compound | 50 | 38.1 | 4.5 |
Table 2: Gene Expression Analysis by qPCR in Dexamethasone-Induced Atrophy Model
| Gene | Treatment Group | Fold Change vs. Vehicle | p-value |
| MuRF-1 | Dexamethasone (100 µM) | 4.5 | <0.01 |
| Dexamethasone + this compound (10 µM) | 1.8 | <0.05 | |
| Atrogin-1 | Dexamethasone (100 µM) | 5.2 | <0.01 |
| Dexamethasone + this compound (10 µM) | 2.1 | <0.05 | |
| MyoD | Dexamethasone (100 µM) | 0.6 | <0.05 |
| Dexamethasone + this compound (10 µM) | 0.9 | >0.05 | |
| Myogenin | Dexamethasone (100 µM) | 0.5 | <0.05 |
| Dexamethasone + this compound (10 µM) | 0.8 | >0.05 |
Table 3: Western Blot Analysis of Key Signaling Proteins
| Protein | Treatment Group | Normalized Protein Expression (Arbitrary Units) |
| p-Akt (Ser473) | Vehicle Control | 1.0 |
| This compound (10 µM) | 2.5 | |
| Total Akt | Vehicle Control | 1.0 |
| This compound (10 µM) | 1.1 | |
| p-mTOR (Ser2448) | Vehicle Control | 1.0 |
| This compound (10 µM) | 3.2 | |
| Total mTOR | Vehicle Control | 1.0 |
| This compound (10 µM) | 0.9 |
II. Experimental Protocols
Protocol 1: C2C12 Myoblast Culture and Differentiation
This protocol details the steps for culturing C2C12 myoblasts and inducing their differentiation into myotubes.[2][3][5]
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): High glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Differentiation Medium (DM): High glucose DMEM supplemented with 2% Horse Serum and 1% Penicillin-Streptomycin.[3]
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Cell Culture: Culture C2C12 myoblasts in GM at 37°C in a humidified atmosphere of 5% CO2.
-
Passaging: When cells reach 70-80% confluency, passage them to maintain a healthy, proliferating culture. Avoid letting the cells become fully confluent as this can impair their differentiation potential.[5]
-
Seeding for Differentiation: Seed C2C12 myoblasts onto appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, or plates with coverslips for imaging) at a density that will allow them to reach approximately 90-95% confluency within 24-48 hours.[6]
-
Inducing Differentiation: Once the myoblasts reach the desired confluency, aspirate the GM, wash the cells once with PBS, and replace the medium with DM.
-
Myotube Formation: Change the DM every 48 hours. Myotubes should begin to form within 2-3 days and will become more mature over the next 4-6 days.[6]
Protocol 2: Western Blotting for Signaling Pathway Analysis
This protocol outlines the procedure for analyzing protein expression and phosphorylation status in C2C12 myotubes.[7][8][9]
Materials:
-
Differentiated C2C12 myotubes in 6-well plates
-
Ice-cold PBS
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treatment with this compound, place the culture plates on ice. Aspirate the medium and wash the myotubes twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[9]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Protocol 3: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring changes in the mRNA levels of target genes in C2C12 myotubes.[10][11]
Materials:
-
Differentiated C2C12 myotubes in 6-well plates
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Following treatment, lyse the myotubes directly in the culture well using the lysis buffer from the RNA extraction kit. Proceed with RNA extraction according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for each sample using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the gene of interest (e.g., MuRF-1, Atrogin-1), and cDNA template.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to a stable reference gene (e.g., Csnk2a2, Ap3d1).[10]
Protocol 4: Immunofluorescence Staining for Myotube Morphology
This protocol is for visualizing myotube formation and morphology.[12][13][14]
Materials:
-
Differentiated C2C12 myotubes on glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-Myosin Heavy Chain)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fixation: After the desired treatment period, wash the myotubes on coverslips with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.[13]
-
Blocking: Wash with PBS and then block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS and then counterstain with DAPI for 5-10 minutes.
-
Mounting: Wash with PBS and then mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the stained myotubes using a fluorescence microscope. Myotube diameter can be quantified using image analysis software.
III. Mandatory Visualizations
Caption: Experimental workflow for studying this compound in C2C12 myotubes.
Caption: Hypothetical signaling pathway of this compound in muscle hypertrophy.
References
- 1. C2C12 - Wikipedia [en.wikipedia.org]
- 2. C2C12 Cell Cultivation Strategy and Differentiation Protocol - Pricella [procellsystem.com]
- 3. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 4. Culturing C2C12 myotubes on micromolded gelatin hydrogels accelerates myotube maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. researchgate.net [researchgate.net]
- 7. MYOC Promotes the Differentiation of C2C12 Cells by Regulation of the TGF-β Signaling Pathways via CAV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Identification and Validation of Quantitative PCR Reference Genes Suitable for Normalizing Expression in Normal and Dystrophic Cell Culture Models of Myogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Myogenesis in C2C12 Cells Requires Phosphorylation of ATF6α by p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescence analysis of myogenic differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for DS45500853 in ERRα Transcriptional Activation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen-Related Receptor Alpha (ERRα), an orphan nuclear receptor, is a key regulator of cellular energy metabolism, including mitochondrial biogenesis and function. Its role in various physiological and pathological processes, such as metabolic disorders and cancer, has made it an attractive target for therapeutic intervention. DS45500853 has been identified as a potent agonist of ERRα, capable of activating its transcriptional functions.[1][2] These application notes provide a detailed protocol for utilizing this compound to study ERRα transcriptional activation in a cell-based luciferase reporter assay.
Mechanism of Action
This compound functions as an agonist by binding to the ligand-binding pocket (LBP) of the ERRα ligand-binding domain (LBD).[1] This binding event induces a conformational change in the receptor, promoting the recruitment of coactivators, such as PGC-1α, and initiating the transcription of ERRα target genes.[3][4][5] The transcriptional network of ERRα is vast, encompassing genes involved in the tricarboxylic acid (TCA) cycle, oxidative phosphorylation (OXPHOS), and fatty acid metabolism.[3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in relation to ERRα.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 5.4 µM | MG63 cells (full-length ERRα) | [1] |
| IC50 | 0.80 µM | GST-ERRα LBD and RIP140 corepressor peptide binding assay | [1] |
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway of ERRα activation by an agonist like this compound, leading to the transcription of target genes.
Caption: ERRα Signaling Pathway Activation by this compound.
Experimental Workflow Diagram
The diagram below outlines the major steps of the ERRα transcriptional activation assay using a luciferase reporter system.
Caption: Experimental Workflow for ERRα Transcriptional Activation Assay.
Experimental Protocol: ERRα Transcriptional Activation Luciferase Reporter Assay
This protocol is designed for a 96-well plate format and is based on methodologies described for nuclear receptor activation assays.[6][7] Optimization may be required for different cell lines or specific experimental conditions.
Materials and Reagents:
-
Cell Line: MG63 (human osteosarcoma) or HEK293T (human embryonic kidney) cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection Reagent: Commercially available lipid-based transfection reagent (e.g., Lipofectamine™ 3000).
-
Plasmids:
-
ERRα expression vector (full-length human ERRα).
-
Luciferase reporter vector containing multiple copies of an Estrogen-Related Response Element (ERRE) upstream of a minimal promoter driving firefly luciferase expression.
-
Control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
This compound: Prepare a stock solution in DMSO.
-
Assay Plate: White, opaque 96-well cell culture plates.
-
Luciferase Assay System: Dual-luciferase reporter assay system.
-
Luminometer: Plate reader capable of measuring luminescence.
Procedure:
-
Cell Culture and Transfection: a. Culture MG63 or HEK293T cells in a T-75 flask until they reach 70-80% confluency. b. On the day of transfection, seed cells into a 6-well plate at a density that will result in 70-90% confluency the next day. c. Co-transfect the cells with the ERRα expression vector, the ERE-luciferase reporter vector, and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: a. Approximately 24 hours post-transfection, detach the cells using trypsin-EDTA. b. Resuspend the cells in fresh culture medium and perform a cell count. c. Seed the cells into a white, opaque 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of culture medium. d. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent-induced cytotoxicity. b. A typical concentration range for this compound would be from 10 nM to 100 µM to generate a full dose-response curve. c. Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium and 0.1% DMSO as a vehicle control. d. It is recommended to also include a known ERRα antagonist, such as XCT790, as a negative control.[6]
-
Incubation: a. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. The incubation time of 18 hours has been previously reported for this compound in MG63 cells.[1]
-
Luminescence Measurement: a. After incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. b. Perform the dual-luciferase assay according to the manufacturer's protocol. This typically involves lysing the cells and then sequentially measuring firefly and Renilla luciferase activity in a luminometer.
-
Data Analysis: a. Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in cell number and transfection efficiency. b. The transcriptional activation is typically expressed as fold induction relative to the vehicle control. c. Plot the fold induction against the logarithm of the this compound concentration. d. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value of this compound.
Troubleshooting
-
Low Luciferase Signal:
-
Optimize cell seeding density.
-
Verify plasmid integrity and transfection efficiency.
-
Increase incubation time with the compound.
-
-
High Well-to-Well Variability:
-
Ensure uniform cell seeding.
-
Be precise with liquid handling steps.
-
Increase the number of replicate wells.
-
-
Cytotoxicity:
-
Assess cell viability using a complementary assay (e.g., MTT or CellTiter-Glo).
-
Ensure the final DMSO concentration is non-toxic.
-
Test a narrower and lower concentration range of the compound.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DS45500853 in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DS45500853 is a potent and selective agonist of the Estrogen-Related Receptor α (ERRα), an orphan nuclear receptor that plays a pivotal role in the regulation of cellular energy metabolism.[1][2] ERRα is highly expressed in tissues with high energy demand, such as skeletal muscle, heart, and brown adipose tissue, where it governs the expression of genes involved in mitochondrial biogenesis, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle. Due to its central role in metabolic control, ERRα has emerged as a promising therapeutic target for metabolic disorders, including type 2 diabetes, obesity, and fatty liver disease. This compound serves as a valuable chemical tool for elucidating the physiological functions of ERRα and for exploring its therapeutic potential in metabolic research.
Mechanism of Action
This compound functions as an agonist, activating the transcriptional activity of ERRα. It has been shown to inhibit the interaction between ERRα and its corepressor, Receptor-Interacting Protein 140 (RIP140), a key step in derepressing ERRα-mediated gene transcription.[2] The activation of ERRα by this compound leads to the recruitment of coactivators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), to the promoter regions of target genes, thereby stimulating their expression. This signaling cascade ultimately enhances mitochondrial function and cellular respiration.
Data Summary
The following tables summarize the key in vitro and in vivo parameters of this compound and a structurally related pan-ERR agonist, SLU-PP-332, which is often used in in vivo metabolic studies due to its favorable pharmacokinetic properties.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Value | Reference |
| IC50 | RIP140-ERRα LBD Binding Assay | 0.80 µM | [2] |
| EC50 | Full-length ERRα Luciferase Reporter Assay (in MG63 cells) | 5.4 µM | [2] |
Table 2: In Vivo Metabolic Effects of the ERRα Agonist SLU-PP-332 in Mouse Models
| Parameter | Animal Model | Treatment | Key Findings | Reference |
| Body Composition | Diet-Induced Obese Mice | SLU-PP-332 (50 mg/kg/day) for 4 weeks | 20% reduction in fat mass | |
| Fasting Glucose | Diet-Induced Obese Mice | SLU-PP-332 (50 mg/kg/day) for 4 weeks | 30% reduction in fasting glucose | |
| Insulin (B600854) Sensitivity | Diet-Induced Obese Mice | SLU-PP-332 (50 mg/kg/day) for 4 weeks | 50% improvement in insulin sensitivity | |
| Energy Expenditure | Diet-Induced Obese and ob/ob Mice | Acute SLU-PP-332 administration | Increased energy expenditure and fatty acid oxidation | [3] |
| Glucose Tolerance | Diet-Induced Obese and ob/ob Mice | SLU-PP-332 treatment | Improved glucose tolerance | [3] |
| Exercise Endurance | Wild-type Mice | SLU-PP-332 (50 mg/kg, IP) for 6 days | Enhanced exercise endurance | [2] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the ERRα signaling pathway and a general workflow for investigating the effects of this compound in metabolic research.
Experimental Protocols
In Vitro Assays
1. ERRα Luciferase Reporter Gene Assay
This assay measures the ability of this compound to activate the transcriptional activity of ERRα.
-
Cell Line: HEK293T cells or other suitable host cells.
-
Reagents:
-
Expression vector for full-length human ERRα.
-
Luciferase reporter vector containing an ERRα response element (ERRE) upstream of the luciferase gene (e.g., pGL4.35[luc2P/9XGAL4UAS/Hygro]).
-
Transfection reagent.
-
This compound stock solution (in DMSO).
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
-
Protocol:
-
Seed HEK293T cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Co-transfect the cells with the ERRα expression vector and the ERRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.001 to 30 µM) or vehicle (DMSO).
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit manufacturer's instructions.
-
Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.
-
2. Cellular Glucose Uptake Assay
This assay determines the effect of this compound on glucose uptake in a relevant cell line (e.g., C2C12 myotubes or HepG2 hepatocytes).
-
Cell Line: C2C12 myoblasts or HepG2 cells.
-
Reagents:
-
Differentiation medium (for C2C12 cells).
-
This compound stock solution (in DMSO).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[3H]glucose or a non-radioactive glucose analog (e.g., 2-NBDG).
-
Insulin (positive control).
-
Cytochalasin B (inhibitor of glucose transport).
-
-
Protocol (for C2C12 myotubes):
-
Seed C2C12 myoblasts in a 24-well plate and grow to confluence.
-
Induce differentiation into myotubes by switching to a differentiation medium for 4-6 days.
-
Treat the differentiated myotubes with various concentrations of this compound or vehicle for 18-24 hours.
-
Wash the cells with KRH buffer and incubate in KRH buffer for 30 minutes.
-
Add 2-deoxy-D-[3H]glucose (or 2-NBDG) to each well and incubate for 10-15 minutes.
-
Stop the uptake by washing the cells with ice-cold KRH buffer containing cytochalasin B.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Normalize the glucose uptake to the total protein content in each well.
-
In Vivo Assays in Mouse Models of Metabolic Disease
The following protocols are based on studies with the ERRα agonist SLU-PP-332 and can be adapted for this compound, though dose and formulation may need optimization.[3]
1. Animal Models:
-
Diet-Induced Obesity (DIO) Mice: C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 12-16 weeks.
-
Genetic Models: db/db mice (leptin receptor deficient) or ob/ob mice (leptin deficient).
2. This compound Formulation and Administration:
-
Formulation: A potential vehicle for intraperitoneal (IP) injection is 10% Tween 80, 10% DMSO, and 80% saline.
-
Dosing: Based on related compounds, a starting dose for in vivo studies could be in the range of 30-50 mg/kg body weight, administered once or twice daily via IP injection. Dose-response studies are recommended.
3. Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of the animal to clear a glucose load.
-
Protocol:
-
Fast the mice for 6 hours with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein using a glucometer.
-
Administer this compound or vehicle at the predetermined dose and time before the glucose challenge.
-
Inject a sterile glucose solution (2 g/kg body weight) intraperitoneally.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Calculate the area under the curve (AUC) for glucose to quantify glucose tolerance.
-
4. Insulin Tolerance Test (ITT)
This test evaluates the systemic response to insulin.
-
Protocol:
-
Fast the mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0).
-
Administer this compound or vehicle.
-
Inject human insulin (0.75-1.0 U/kg body weight) intraperitoneally.
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Express the results as a percentage of the initial blood glucose concentration.
-
5. Body Composition Analysis
-
Method: Use quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass, lean mass, and water content in conscious mice before and after the treatment period.
Conclusion
This compound is a valuable research tool for investigating the role of ERRα in metabolic regulation. The protocols outlined in these application notes provide a framework for characterizing the in vitro and in vivo effects of this compound. Researchers can adapt and optimize these methods to address specific questions related to the therapeutic potential of ERRα agonism in various metabolic diseases. Careful experimental design and data interpretation are crucial for advancing our understanding of this important metabolic pathway.
References
- 1. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Crystallizing the ERRα Ligand-Binding Domain with the Synthetic Agonist DS45500853: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the co-crystallization of the human Estrogen-Related Receptor Alpha (ERRα) ligand-binding domain (LBD) with the synthetic agonist DS45500853 and a peptide from the coactivator PGC-1α. ERRα is a constitutively active orphan nuclear receptor implicated in metabolic regulation and cancer, making it a key target for therapeutic development. This compound has been identified as a potent ERRα agonist.[1][2][3][4] Elucidating the structural basis of this interaction is crucial for structure-based drug design. These protocols describe the expression and purification of the ERRα LBD, preparation of the ligand and coactivator peptide, and the methodology for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Introduction
Estrogen-Related Receptor Alpha (ERRα), also known as NR3B1, is a member of the nuclear receptor superfamily that plays a critical role in the regulation of cellular energy metabolism, including mitochondrial biogenesis and fatty acid oxidation.[5] Unlike classical nuclear receptors, ERRα is constitutively active, meaning it can activate gene transcription without a known endogenous ligand.[6][7] Its activity is modulated by the recruitment of coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[8] The interaction between ERRα and PGC-1α is a key regulatory node in cellular metabolism.
This compound is a synthetic small molecule that has been characterized as an ERRα agonist.[1][2][3][4] Structural studies of the ERRα LBD in complex with this compound are essential for understanding the molecular mechanisms of agonist-mediated receptor activation and for the rational design of novel ERRα modulators. The crystal structure of the human ERRα LBD in a ternary complex with this compound and a PGC-1α coactivator peptide has been solved at a resolution of 2.7 Å (PDB ID: 7E2E), providing a high-resolution view of the interactions within the ligand-binding pocket.[2][8][9] This document outlines the protocols to reproduce these crystallization experiments.
Data Presentation
Table 1: Biochemical and Biophysical Data for this compound and the ERRα LBD Complex
| Parameter | Value | Reference |
| This compound Activity | ||
| IC50 (RIP140 peptide binding inhibition) | 0.80 µM | [1][3][4] |
| EC50 (Transcriptional activation in MG63 cells) | 5.4 µM | [1] |
| Crystallography Data (PDB: 7E2E) | ||
| Resolution | 2.70 Å | [9] |
| R-Value Work | 0.250 | [9] |
| R-Value Free | 0.305 | [9] |
| Total Structure Weight | 57.27 kDa | [9] |
Signaling Pathway and Experimental Workflow
ERRα Signaling Pathway
ERRα regulates gene expression by binding to Estrogen-Related Response Elements (ERREs) in the promoter regions of target genes. Its transcriptional activity is significantly enhanced by the recruitment of coactivators, such as PGC-1α. Agonists like this compound can further stabilize the active conformation of the ERRα LBD, promoting coactivator interaction and downstream gene transcription.
Figure 1. Simplified signaling pathway of ERRα activation by this compound.
Experimental Workflow for Crystallization
The overall workflow for obtaining crystals of the ERRα LBD in complex with this compound and the PGC-1α peptide involves protein expression and purification, complex formation, and crystallization trials.
Figure 2. Experimental workflow for co-crystallization.
Experimental Protocols
Protocol 1: Expression and Purification of Human ERRα Ligand-Binding Domain (LBD)
1.1. Plasmid and Expression Strain
-
A plasmid encoding the human ERRα LBD (amino acids ~225-455) with an N-terminal polyhistidine (e.g., 6xHis) tag is used.
-
The plasmid is transformed into E. coli BL21(DE3) cells.
1.2. Protein Expression
-
Inoculate a 5 mL LB broth starter culture containing the appropriate antibiotic with a single colony of transformed E. coli. Incubate overnight at 37°C with shaking.
-
Inoculate 1 L of Terrific Broth (or LB Broth) with the starter culture.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate overnight (16-18 hours) at 18°C with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C.
1.3. Protein Purification
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 5% glycerol, 1 mM TCEP) supplemented with protease inhibitors (e.g., PMSF, benzamidine).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 45 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 5% glycerol, 1 mM TCEP).
-
Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 5% glycerol, 1 mM TCEP).
-
(Optional but recommended) Cleave the His-tag using a specific protease (e.g., TEV protease) during dialysis against a low-imidazole buffer.
-
Further purify the protein by size-exclusion chromatography (e.g., using a Superdex 75 column) in a buffer suitable for crystallization (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess protein purity by SDS-PAGE.
-
Concentrate the purified protein to approximately 10-15 mg/mL.
Protocol 2: Preparation of Ligand and Coactivator Peptide
2.1. This compound Stock Solution
-
Dissolve this compound in 100% DMSO to a stock concentration of 50 mM.
-
Store the stock solution at -20°C.
2.2. PGC-1α Peptide
-
Synthesize or purchase a peptide corresponding to a fragment of human PGC-1α known to interact with ERRα (e.g., residues 140-152 with the sequence EAEEPSLLKKLL).
-
Dissolve the peptide in the final size-exclusion chromatography buffer to a stock concentration of 20 mM.
-
Store the peptide solution at -80°C.
Protocol 3: Co-crystallization of the ERRα LBD-DS45500853-PGC-1α Complex
3.1. Complex Formation
-
To the concentrated ERRα LBD protein solution, add this compound to a final concentration that is in 3-5 fold molar excess.
-
Add the PGC-1α peptide to a final concentration that is in 5-10 fold molar excess.
-
Incubate the mixture on ice for at least 2 hours to allow for complex formation.
3.2. Crystallization by Sitting Drop Vapor Diffusion
-
Set up crystallization trials using a 96-well sitting drop plate.
-
Pipette 50-100 µL of various crystallization screen solutions into the reservoirs of the plate.
-
In the sitting drop wells, mix 1 µL of the protein-ligand-peptide complex with 1 µL of the corresponding reservoir solution.
-
Seal the plate and incubate at a constant temperature (e.g., 20°C).
-
Monitor the drops for crystal growth over several days to weeks.
3.3. Crystal Optimization and Data Collection
-
Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives.
-
Harvest suitable crystals and cryo-protect them by briefly soaking in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
Conclusion
The protocols outlined in this document provide a comprehensive guide for the successful co-crystallization of the ERRα ligand-binding domain with the agonist this compound and a PGC-1α coactivator peptide. The resulting high-resolution crystal structure can provide invaluable insights into the molecular interactions governing agonist binding and receptor activation, thereby facilitating the development of novel therapeutics targeting ERRα. Careful execution of these protocols, particularly the protein purification and crystallization setup steps, is critical for obtaining diffraction-quality crystals.
References
- 1. Multifaceted Transcriptional Network of Estrogen-Related Receptor Alpha in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Asymmetric Binding of PGC-1α to the ERRα and ERRγ Nuclear Receptor Homodimers Involves a Similar Recognition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 6. skuld.bmsc.washington.edu [skuld.bmsc.washington.edu]
- 7. Evidence for ligand-independent transcriptional activation of the human estrogen-related receptor alpha (ERRalpha): crystal structure of ERRalpha ligand binding domain in complex with peroxisome proliferator-activated receptor coactivator-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 9. Estrogen-related receptor alpha (ERRα) is required for PGC-1α-dependent gene expression in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
DS45500853 solubility and stability issues
Technical Support Center: DS45500853
Disclaimer: Publicly available information regarding the specific solubility and stability of this compound is limited. The following guides provide general troubleshooting strategies and experimental protocols applicable to novel chemical compounds with potential solubility and stability challenges.
Troubleshooting Guide: Solubility Issues
Q1: My compound, this compound, is precipitating out of my aqueous buffer. What should I do?
A1: Precipitation is a common issue for hydrophobic compounds. Here is a systematic approach to troubleshoot this:
-
Review Solvent Choice: Confirm that the initial solvent for your stock solution (e.g., DMSO, ethanol) is appropriate and that the final concentration in your aqueous buffer does not exceed its solubility limit. Typically, the final concentration of organic solvents like DMSO should be kept low (<0.5%) to avoid solvent effects and precipitation.
-
Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the solution. If this compound has acidic or basic functional groups, adjusting the pH of your buffer away from its pKa may increase solubility.
-
Incorporate Solubilizing Agents: Consider the use of excipients or solubilizing agents. Depending on your experimental system, options include:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain compound solubility.
-
Cyclodextrins: These can encapsulate hydrophobic compounds, increasing their aqueous solubility.
-
-
Sonication and Heating: Gentle warming and sonication can help dissolve the compound initially. However, be cautious as this may lead to a supersaturated and unstable solution. Also, verify that this compound is stable at elevated temperatures.
Caption: Troubleshooting workflow for compound precipitation.
Q2: How can I determine the maximum aqueous solubility of this compound?
A2: You can determine the aqueous solubility through either kinetic or thermodynamic solubility assays. A summary of these approaches is provided in the Experimental Protocols section. The choice of assay depends on your specific experimental needs. Kinetic solubility is often more relevant for early-stage in vitro screens, while thermodynamic solubility provides the true equilibrium solubility.
Troubleshooting Guide: Stability Issues
Q1: I suspect my compound, this compound, is degrading in my cell culture medium. How can I confirm this?
A1: Degradation in complex matrices like cell culture media is a common stability challenge. To investigate this, you can perform a stability study:
-
Incubate and Sample: Incubate this compound in the cell culture medium at the desired temperature (e.g., 37°C) and time points (e.g., 0, 2, 6, 12, 24 hours).
-
Analyze Samples: Use an analytical method like HPLC or LC-MS to quantify the concentration of the parent compound (this compound) at each time point.
-
Calculate Degradation: A decrease in the concentration of this compound over time indicates degradation. The appearance of new peaks in the chromatogram can suggest the formation of degradation products.
Q2: My compound seems to be sensitive to light. How can I handle and store it properly?
A2: For light-sensitive compounds, follow these handling procedures:
-
Storage: Store stock solutions and solid compounds in amber vials or wrap containers in aluminum foil.
-
Handling: Perform experimental manipulations in a dark room or under low-light conditions. Use red or yellow lighting where possible.
-
Photostability Testing: To confirm light sensitivity, you can perform a formal photostability study as outlined in the Experimental Protocols section.
Caption: Logical flow for investigating compound stability.
Quantitative Data Summary
The following tables provide templates for summarizing solubility and stability data for this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (µg/mL) | Method |
| DMSO | 25 | Enter Data | Thermodynamic |
| Ethanol | 25 | Enter Data | Thermodynamic |
| PBS (pH 7.4) | 25 | Enter Data | Kinetic |
| Cell Culture Media | 37 | Enter Data | Kinetic |
Table 2: Stability of this compound under Forced Degradation Conditions
| Condition | Time (hours) | % Remaining | Degradants Formed |
| 0.1 M HCl | 24 | Enter Data | Enter Data |
| 0.1 M NaOH | 24 | Enter Data | Enter Data |
| 3% H₂O₂ | 24 | Enter Data | Enter Data |
| 60°C | 24 | Enter Data | Enter Data |
| Light (ICH Q1B) | 24 | Enter Data | Enter Data |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.
-
Addition to Buffer: Add a small, fixed volume of each DMSO concentration to a 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4).
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 2 hours) with gentle shaking.
-
Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).
-
Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Forced Degradation (Photostability) Study
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) in clear and amber vials (as a dark control).
-
Light Exposure: Expose the clear vials to a light source that meets ICH Q1B guidelines (a combination of cool white fluorescent and near-UV lamps). The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.
-
Control: Keep the amber vials (dark control) at the same temperature as the light-exposed samples.
-
Time Points: Collect samples at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound and the formation of any degradation products.
Frequently Asked Questions (FAQs)
Q: What is the recommended solvent for making a stock solution of this compound?
A: For most non-polar compounds, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions. Ensure that the DMSO is anhydrous and of high purity.
Q: Can I freeze-thaw my stock solution of this compound?
A: The stability of this compound to freeze-thaw cycles is likely unknown. It is recommended to perform a freeze-thaw stability study. As a best practice, aliquot your stock solution into single-use volumes to minimize the number of freeze-thaw cycles.
Q: How does the purity of this compound affect solubility and stability experiments?
A: The purity of your compound is critical. Impurities can act as nucleating agents, causing premature precipitation and giving a false impression of low solubility. Some impurities may also catalyze degradation reactions, affecting stability results. Always use the highest purity material available and verify its purity before conducting these experiments.
Caption: Example of a signaling pathway diagram for this compound.
Technical Support Center: Optimizing Inhibitor-X Concentration for Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and concentration optimization of the hypothetical small molecule inhibitor, DS45500853 (referred to herein as "Inhibitor-X"). The following information is based on established principles for working with novel small molecule inhibitors in cell culture.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for Inhibitor-X in a new cell line?
For a novel compound like Inhibitor-X, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic or semi-logarithmic dilution series is recommended, for instance, from 1 nM to 100 µM.[1] This wide range will help identify the effective concentration window for your specific cell line and assay.
Q2: How do I determine the optimal incubation time for Inhibitor-X?
The optimal incubation time depends on the inhibitor's mechanism of action and the biological endpoint being measured. A time-course experiment is recommended.[1] This involves treating cells with a fixed, effective concentration of Inhibitor-X and assessing the desired outcome at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q3: What are the best practices for dissolving and storing Inhibitor-X?
Most small molecule inhibitors are dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] It is critical to ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1][2][3] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1][2]
Q4: How does serum in the culture medium affect the activity of Inhibitor-X?
Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1][4] This should be considered when interpreting results. If you suspect significant interference, you may need to conduct experiments in serum-free or reduced-serum conditions.[1]
Troubleshooting Guides
Issue 1: No observable effect of Inhibitor-X at tested concentrations.
| Possible Cause | Suggested Solution |
| Concentration is too low. | Test a higher concentration range.[1] |
| Compound instability. | Ensure proper storage and handling of the compound. Prepare fresh dilutions for each experiment.[3][4] |
| Insensitive cell line or assay. | Confirm that your cell line expresses the target of Inhibitor-X. Use a positive control to validate the assay's performance.[1] |
| Compound precipitation. | Visually inspect the media for any precipitate after adding the inhibitor. If precipitation occurs, consider using a different solvent or a lower concentration. |
Issue 2: High levels of cell death observed after treatment with Inhibitor-X.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response curve to identify the optimal concentration. Start with a wide range, including concentrations below the reported IC50 value, if available.[2] |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired effect.[2] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[2][3] Always include a vehicle-only control.[2][3] |
| Off-target effects. | A clear dose-response relationship can indicate a specific effect, as off-target effects often manifest at higher concentrations.[3] |
Experimental Protocols
Protocol: Determining Optimal Concentration using a Dose-Response Curve and Cell Viability Assay
This protocol outlines a general method for determining the effective concentration range of Inhibitor-X while monitoring for cytotoxicity.
Materials:
-
Target cells in culture
-
Complete culture medium
-
Inhibitor-X stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of Inhibitor-X in complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[1]
-
Include a "vehicle control" (medium with the same DMSO concentration as the highest inhibitor concentration) and a "no-treatment control" (medium only).[2]
-
Carefully remove the old medium from the cells and add the medium containing the different concentrations of Inhibitor-X.
-
-
Incubation:
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[3]
-
-
Cell Viability Assay:
-
Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the absorbance or fluorescence using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve. The optimal concentration range will be where the desired inhibitory effect is observed with minimal impact on cell viability.
-
Visualizations
Caption: A simplified signaling pathway showing the action of Inhibitor-X.
References
improving the efficacy of DS45500853 in experiments
Welcome to the technical support center for DS45500853, a potent and selective inhibitor of MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the efficacy and reproducibility of their results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an allosteric inhibitor of MEK1 and MEK2, which are dual-specificity protein kinases at the core of the MAPK/ERK signaling cascade.[1] By binding to a unique site near the ATP-binding pocket, this compound locks the MEK1/2 enzymes in a catalytically inactive state.[1] This prevents the phosphorylation and subsequent activation of their downstream targets, ERK1 and ERK2, thereby inhibiting the entire signaling pathway that is often hyperactivated in cancer cells and plays a vital role in cell proliferation, survival, and differentiation.[2][3]
Q2: My this compound is precipitating when I dilute it from the DMSO stock into my aqueous cell culture medium. What should I do?
A2: This is a common issue for many small molecule kinase inhibitors, which are often hydrophobic.[4] Precipitation occurs when the compound's solubility limit is exceeded in the aqueous medium.[4][5] Here are several strategies to address this:
-
Lower the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤ 0.1%, to minimize solvent effects and reduce the risk of precipitation.[6]
-
Optimize Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer to find the solubility limit.[5]
-
Use Solubility Enhancers: For in vitro assays, consider adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) to your aqueous buffer to help maintain the inhibitor's solubility.[5][6]
-
Sonication: Briefly sonicating the solution after dilution can help dissolve small precipitates.[4]
Q3: I'm observing high variability in my cell viability assay results between replicates. What could be the cause?
A3: High variability in cell viability assays can stem from several factors:
-
Incomplete Dissolution: If the inhibitor is not fully dissolved, the actual concentration will vary between wells.[7] Ensure the compound is completely in solution before adding it to the cells.
-
Uneven Cell Seeding: An inconsistent number of cells per well is a common source of variability.[7] Ensure you have a single-cell suspension and use proper pipetting techniques.
-
Compound Instability: The compound may be degrading in the cell culture medium over the course of the experiment.[8] Prepare fresh dilutions for each experiment and minimize the time the compound spends in aqueous solutions before being added to cells.
-
Assay Interference: The inhibitor itself might interfere with the assay chemistry, especially with tetrazolium-based assays like MTT.[7] Consider running a cell-free control to check for interference or switching to an alternative assay that measures a different viability marker, such as ATP levels (e.g., CellTiter-Glo®).[7]
Q4: How can I confirm that the observed cellular effects are due to the inhibition of MEK1/2 and not off-target effects?
A4: Distinguishing on-target from off-target effects is critical.[9] Here is a multi-pronged approach:
-
Dose-Response Analysis: Perform experiments across a wide range of concentrations. On-target effects should correlate with the known IC50 of this compound for MEK1/2 inhibition.[10]
-
Use a Structurally Unrelated Inhibitor: Confirm your findings with a different MEK inhibitor that has a distinct chemical structure.[6][10] If the same phenotype is observed, it strengthens the evidence for an on-target effect.
-
Genetic Knockdown: Use siRNA or CRISPR/Cas9 to specifically reduce or eliminate MEK1 and/or MEK2.[10] If the phenotype from genetic knockdown mirrors the inhibitor's effect, it strongly supports an on-target mechanism.[10]
-
Rescue Experiment: If possible, introduce a drug-resistant mutant of MEK1/2 into the cells. If this reverses the effect of this compound, it confirms the on-target activity.
Troubleshooting Guides
Issue 1: Weak or No Signal for Phospho-ERK (p-ERK) in Western Blot
This guide helps troubleshoot issues when you do not see the expected decrease in p-ERK levels after treatment with this compound.
| Potential Cause | Suggested Solution |
| Inefficient Cell Lysis | Ensure your lysis buffer contains fresh protease and phosphatase inhibitors to prevent dephosphorylation of p-ERK.[11] Keep all sample preparation steps on ice or at 4°C.[11] |
| Low Protein Concentration | Load a sufficient amount of protein per well (20-30 µg is a common starting point). Use a positive control lysate known to have high basal p-ERK levels. |
| Suboptimal Antibody Performance | Increase the concentration or incubation time of the primary antibody (e.g., overnight at 4°C).[12] Ensure the antibody has been validated for the application. |
| Inefficient Protein Transfer | Verify your transfer setup. For proteins the size of ERK (~42/44 kDa), ensure you are not over-transferring. Using a 0.2 µm pore size membrane can improve capture.[11] |
| Inactive Secondary Antibody or Substrate | Ensure detection reagents are not expired.[12] Test the secondary antibody by dotting it directly on the membrane and adding the substrate. |
Issue 2: Unexpected Cell Toxicity or Inconsistent IC50 Values
This guide addresses problems related to cell viability and cytotoxicity assays.
| Potential Cause | Suggested Solution |
| Solvent Toxicity | Keep the final DMSO concentration low and consistent across all wells, including controls (ideally ≤ 0.1%).[6] Always run a vehicle (solvent-only) control. |
| Compound Instability in Media | Prepare fresh dilutions from a frozen stock solution for each experiment.[5] Assess the compound's stability in your specific cell culture medium over the experiment's duration.[8] |
| Precipitation in Media | Visually inspect plates for precipitate. If observed, refer to the solubility troubleshooting FAQ (Q2). Lower the highest concentration in your dose-response curve. |
| Assay Interference | Run a cell-free control (inhibitor in media without cells) to check for direct chemical interference with the assay reagents.[7] If interference is detected, switch to an alternative viability assay (e.g., ATP-based, SRB).[7] |
| Variations in Cell Health/Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at a consistent density.[13] High variability can result from uneven cell distribution.[7] |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for In Vitro Assays
| Cell Line Type | Oncogenic Mutation | Typical IC50 Range (nM) | Recommended Starting Conc. (nM) |
| Melanoma | BRAF V600E | 1 - 10 | 100 |
| Colorectal Cancer | KRAS G13D | 5 - 50 | 500 |
| Pancreatic Cancer | KRAS G12C | 10 - 100 | 1000 |
| Lung Cancer | KRAS Q61K | > 100 | 2000 |
| Breast Cancer (Wild-Type RAS/RAF) | PIK3CA E545K | > 1000 | 5000 |
Note: IC50 values are highly dependent on the specific assay conditions, including cell density and incubation time. This table provides general guidance.[14]
Table 2: this compound Solubility Profile
| Solvent | Solubility | Recommended Use |
| DMSO | > 50 mM | Primary stock solution |
| Ethanol | ~ 10 mM | Alternative stock solution |
| Water | < 1 µM | Not recommended for stock |
| PBS (pH 7.4) | < 1 µM | Not recommended for stock |
| Cell Culture Media + 10% FBS | 10 - 50 µM | Working concentration range (test empirically) |
Note: Always prepare high-concentration stock solutions in an organic solvent like DMSO.[5]
Experimental Protocols
Protocol 1: Western Blot Analysis of p-ERK1/2 Inhibition
This protocol details the methodology to assess the efficacy of this compound by measuring the phosphorylation of its direct downstream target, ERK1/2.[14]
-
Cell Culture and Treatment: a. Plate cells (e.g., HCT116) in 6-well plates and grow to 70-80% confluency. b. To reduce basal p-ERK levels, serum-starve cells for 12-24 hours if necessary.[11] c. Treat cells with this compound at desired concentrations (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 1, 6, or 24 hours).[14]
-
Cell Lysis: a. Aspirate the medium and wash cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11][14] c. Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes. d. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[14] e. Transfer the supernatant to a new tube and determine the protein concentration (e.g., BCA assay).
-
SDS-PAGE and Western Blot: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. b. Separate proteins on a 10% SDS-PAGE gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in TBST. Avoid using milk for phosphoprotein detection.[11] e. Incubate the membrane with a primary antibody for phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. f. Wash the membrane 3x with TBST. g. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane 3x with TBST and detect the signal using an ECL substrate.
-
Re-probing for Total ERK1/2 (Loading Control): a. Strip the membrane using a mild stripping buffer.[14] b. Wash, re-block, and probe with a primary antibody for total ERK1/2 (1:1000). c. Repeat steps 3f-3h to detect the total ERK1/2 signal.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the p-ERK1/2 signal to the total ERK1/2 signal for each sample.[14]
Protocol 2: Cell Viability (MTS/MTT) Assay
This protocol measures metabolic activity to determine the effect of this compound on cell viability.
-
Cell Seeding: a. Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. b. Incubate overnight to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of this compound in culture medium. b. Add the compound to the wells. Include vehicle-only and untreated controls. c. Incubate for the desired time period (e.g., 72 hours).
-
MTS/MTT Addition and Incubation: a. Add 20 µL of MTS or MTT reagent to each well. b. Incubate for 1-4 hours at 37°C until a color change is apparent.
-
Measurement: a. If using MTT, add 100 µL of solubilization solution and incubate overnight. b. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[13]
-
Data Analysis: a. Subtract the background absorbance (media-only wells). b. Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. c. Plot the results to determine the IC50 value.
Visualizations
Caption: Signaling pathway showing this compound inhibition of MEK1/2.
Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. news-medical.net [news-medical.net]
- 2. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. benchchem.com [benchchem.com]
ERRα Agonist Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate common pitfalls in Estrogen-Related Receptor Alpha (ERRα) agonist studies.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing off-target effects or unexpected phenotypes with my ERRα agonist?
Answer: Off-target effects are a significant challenge in ERRα agonist studies, often stemming from the promiscuity of the agonist or the complex nature of ERRα signaling. ERRα is known to have a high basal activity and lacks a natural, high-affinity ligand, making the design of specific synthetic agonists difficult.
-
Issue: The agonist may be interacting with other nuclear receptors or cellular targets. For instance, some compounds may affect related receptors like ERRβ or ERRγ, or even estrogen receptors (ERs), due to structural similarities in their ligand-binding pockets.
-
Troubleshooting Steps:
-
Specificity Profiling: Test the compound against a panel of other nuclear receptors (e.g., ERRβ, ERRγ, ERα, ERβ, PPARs) using cell-based reporter assays to determine its selectivity.
-
Use of Antagonists: Co-treat cells with a known ERRα antagonist (e.g., XCT-790). If the observed effect is reversed, it is more likely to be mediated by ERRα.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate ERRα expression. The agonist's effect should be significantly diminished or abolished in these models if it acts on-target.
-
Experimental Workflow: Validating On-Target Activity
Caption: Workflow for validating the on-target activity of a putative ERRα agonist.
2. My reporter assay shows ERRα activation, but I don't see changes in downstream target gene expression. What's going wrong?
Answer: This discrepancy can arise from several factors, including the cellular context, the nature of the reporter construct, and the specific downstream genes being measured.
-
Issue 1: Cell-Type Specificity: ERRα's transcriptional activity is highly dependent on the presence of specific co-activators (like PGC-1α) or co-repressors. The cell line used for the reporter assay may have a different co-factor landscape than the cell line used for target gene analysis.
-
Issue 2: Reporter Construct Artifacts: The reporter assay often uses a simplified promoter containing multiple copies of an Estrogen-Related Response Element (ERRE). This artificial construct may not fully recapitulate the complex regulatory environment of endogenous gene promoters, which involves chromatin accessibility and binding of other transcription factors.
-
Troubleshooting Steps:
-
Co-factor Expression Analysis: Profile the expression levels of key ERRα co-activators (e.g., PGC-1α, PGC-1β) and co-repressors in your experimental cell lines using qPCR or Western blot.
-
Chromatin Immunoprecipitation (ChIP): Perform ChIP-qPCR or ChIP-seq to determine if your ERRα agonist actually enhances the recruitment of ERRα and its co-activators to the promoter regions of your target genes.
-
Use Multiple Cell Lines: Validate findings in more than one relevant cell type to ensure the observed effects are not an artifact of a single cellular environment.
-
Signaling Pathway: ERRα Co-activator Recruitment
Caption: ERRα agonist-mediated recruitment of co-activators to target gene promoters.
3. Why is there a high basal activity in my control (vehicle-treated) group in ERRα reporter assays?
Answer: High constitutive activity is a hallmark of ERRα. The receptor can be active even in the absence of an exogenous ligand, primarily due to its specific protein structure and its interaction with potent co-activators like PGC-1α.
-
Issue: The high basal signal can narrow the experimental window, making it difficult to detect modest effects from true agonists. This can lead to a low signal-to-background ratio.
-
Troubleshooting Steps:
-
Optimize Co-activator Levels: If you are co-transfecting a co-activator like PGC-1α, titrate the amount of the PGC-1α plasmid to a lower concentration. Overexpression of PGC-1α can super-activate ERRα, masking the effects of your compound.
-
Use a Co-repressor: In some systems, co-transfection of a co-repressor can help reduce the basal activity, thereby widening the window for detecting agonist-induced activation.
-
Serum Starvation: Culture cells in low-serum or serum-free media for 12-24 hours before treatment. Components in fetal bovine serum (FBS) can sometimes stimulate pathways that lead to ERRα activation.
-
Data Normalization: Ensure data is properly normalized. Expressing results as "fold change" over the vehicle control is standard practice and helps in comparing experiments.
-
Table 1: Effect of PGC-1α Co-transfection on ERRα Basal Activity
| Condition | PGC-1α Plasmid (ng) | Vehicle Control (RLU) | ERRα Agonist (RLU) | Fold Change (Agonist vs. Vehicle) |
| High PGC-1α | 100 | 15,000 | 18,000 | 1.2 |
| Optimal PGC-1α | 25 | 4,000 | 12,000 | 3.0 |
| No PGC-1α | 0 | 500 | 750 | 1.5 |
| RLU: Relative Light Units. Data are hypothetical and for illustrative purposes. |
Key Experimental Protocols
Protocol 1: Cell-Based ERRα Reporter Assay
-
Cell Seeding: Seed HEK293T or another suitable cell line in a 96-well plate at a density of 1.5 x 10⁴ cells per well.
-
Transfection: After 24 hours, transfect cells using a lipid-based transfection reagent (e.g., Lipofectamine 3000). The plasmid mix per well should include:
-
50 ng of an ERRα expression vector (e.g., pCMV-hERRα).
-
100 ng of a reporter vector containing multiple ERREs upstream of a luciferase gene (e.g., 3xERRE-luc).
-
10 ng of a control plasmid for normalization (e.g., pRL-TK expressing Renilla luciferase).
-
(Optional) 25 ng of a PGC-1α expression vector.
-
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing the ERRα agonist at various concentrations or the vehicle control (e.g., 0.1% DMSO).
-
Lysis and Luminescence Reading: After 18-24 hours of treatment, lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Analysis: Calculate the ratio of Firefly to Renilla luciferase activity to normalize for transfection efficiency. Express the data as fold activation over the vehicle control.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for ERRα Recruitment
-
Cell Treatment & Cross-linking: Treat cells (e.g., MCF-7) with the ERRα agonist or vehicle for the desired time (e.g., 6 hours). Cross-link protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into 200-1000 bp fragments using a sonicator.
-
Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G agarose (B213101) beads. Incubate the cleared lysate overnight at 4°C with an anti-ERRα antibody or a control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes by adding protein A/G agarose beads.
-
Washes and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-linking: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using a PCR purification kit.
-
Analysis (qPCR): Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the promoter region of a known ERRα target gene (e.g., PDK4). Calculate the enrichment relative to the input and IgG control.
DS45500853 purity and quality control for research
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the purity, quality control, and proper handling of the research compound DS45500853. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is a Certificate of Analysis (CoA) and why is it important for my research?
A Certificate of Analysis (CoA) is a crucial document that provides detailed, batch-specific information about the quality and purity of this compound.[1][2][3][4][5] It is your assurance that the compound meets the required specifications, which is vital for the accuracy and reproducibility of your experiments.[1] Even small impurities can significantly alter experimental outcomes.[2] The CoA includes essential data such as the compound's identity, purity, and the analytical methods used for verification.[2][4]
Q2: What is the recommended purity level for a research compound like this compound?
For most research applications, a purity of ≥95% is generally considered acceptable.[6] However, the required purity can depend on the sensitivity of your assay. For certain applications, a higher purity of ≥98% may be necessary.[6] Always refer to the batch-specific CoA for the exact purity of your sample.
Q3: How should I properly store and handle this compound to ensure its stability?
To maintain the integrity of this compound, it is critical to store it under the recommended conditions, which are typically provided on the product data sheet. For long-term storage, it is advisable to use amber glass vials or inert polypropylene (B1209903) tubes.[7] Stock solutions should generally be stored at -20°C or -80°C.[7] It is important to avoid repeated freeze-thaw cycles, as this can lead to compound degradation.[7][8] When preparing solutions, allow the compound to equilibrate to room temperature before opening the vial to prevent condensation.
Q4: My this compound solution has changed color. What should I do?
A change in the color of your stock or working solution often indicates chemical degradation or oxidation of the compound.[7] This can be caused by exposure to light, air, or impurities in the solvent.[7] It is strongly recommended not to proceed with experiments using a discolored solution, as the degradation products could lead to erroneous results. Prepare a fresh solution from a new aliquot of the compound.
Q5: I'm observing inconsistent results between different experimental batches. What could be the cause?
Inconsistent results can arise from several factors:
-
Compound Stability: Ensure that your stock solutions are fresh and have been stored correctly to prevent degradation.[8]
-
Experimental Conditions: Variations in cell culture conditions (e.g., passage number, confluency), reagent quality, and handling techniques can all contribute to variability.[8]
-
Pipetting and Handling: Inaccurate pipetting can lead to significant differences in compound concentrations.[8]
Purity and Quality Control Data
The quality of each batch of this compound is rigorously tested using a variety of analytical methods. The table below summarizes the typical specifications. For batch-specific results, please refer to the Certificate of Analysis provided with your product.
| Parameter | Specification | Typical Analytical Method |
| Purity | ≥98% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS) |
| Appearance | White to off-white solid | Visual Inspection |
| Solubility | ≥50 mg/mL in DMSO | Visual Inspection |
| Residual Solvents | <0.5% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Moisture Content | <0.5% | Karl Fischer Titration |
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Poor aqueous solubility is a common issue with small molecule inhibitors.[8]
-
Symptom: Precipitation or cloudiness is observed when diluting the DMSO stock solution into an aqueous buffer.
-
Possible Causes:
-
The final concentration of the compound exceeds its aqueous solubility limit.
-
The final percentage of DMSO is too low to maintain solubility.
-
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay medium as low as possible (ideally <0.5%), but ensure it is sufficient to maintain solubility.[8]
-
Use of Solubilizing Agents: Consider the use of low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68, or co-solvents such as polyethylene (B3416737) glycol (PEG).[8]
-
pH Adjustment: The solubility of ionizable compounds can be pH-dependent. Adjusting the buffer pH may improve solubility.[8]
-
Sonication: Gentle sonication of the solution in a water bath can help to dissolve the compound.
-
Issue 2: Compound Instability in Solution
The stability of this compound in solution can be affected by several factors.
-
Symptom: Loss of compound activity in experiments or inconsistent results over time.[7]
-
Possible Causes:
-
Troubleshooting Steps:
-
Aliquot Stock Solutions: Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[7]
-
Use of Inert Gas: For highly sensitive compounds, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[7]
-
pH Stability: Confirm the optimal pH range for the stability of this compound in aqueous solutions.
-
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for verifying the purity of this compound.
-
Preparation of Standard Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the prepared solution into the HPLC system.
-
Record the chromatogram.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol describes the confirmation of the molecular weight of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with mass spectrometry, such as methanol (B129727) or acetonitrile.
-
Mass Spectrometry Analysis:
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the ionization properties of the compound.
-
Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
-
Data Interpretation:
-
Identify the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).
-
Compare the observed mass-to-charge ratio (m/z) with the theoretical molecular weight of this compound. A close correlation confirms the identity of the compound.
-
References
- 1. researchchemshub.com [researchchemshub.com]
- 2. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]
- 3. alliancechemical.com [alliancechemical.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. Certificate of analysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
addressing DS45500853 cytotoxicity in cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the cytotoxicity of the investigational compound DS45500853 in cell lines.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Question 1: Why am I observing significant cytotoxicity at concentrations lower than the reported IC50 value?
Possible Causes and Solutions:
-
Cell Line Sensitivity: The reported IC50 values are often cell line-specific. Your cell line may be inherently more sensitive to this compound. It is recommended to perform a dose-response curve for each new cell line to determine the empirical IC50.
-
Compound Stability: this compound may be unstable in your specific cell culture medium, leading to the formation of more potent degradation products. Prepare fresh stock solutions for each experiment and minimize freeze-thaw cycles.
-
Assay Interference: The cytotoxicity assay you are using (e.g., MTT, XTT) may be affected by the chemical properties of this compound. Consider using an orthogonal method, such as a lactate (B86563) dehydrogenase (LDH) assay, to confirm the results.
-
Seeding Density: Sub-optimal cell seeding density can impact cellular health and response to treatment. Ensure you are using a consistent and appropriate seeding density for your cell line.
Question 2: My cytotoxicity results show high variability between replicate wells.
Possible Causes and Solutions:
-
Uneven Cell Seeding: Inconsistent cell numbers across wells is a common source of variability. Ensure your cell suspension is homogenous before and during plating. Try gently rocking the plate after seeding to ensure an even distribution.
-
Edge Effects: Wells on the periphery of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. Avoid using the outer wells or ensure proper humidification in the incubator.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of the compound or reagents can lead to significant errors. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions.
-
Compound Precipitation: this compound may precipitate out of solution at higher concentrations in your culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system.
Frequently Asked Questions (FAQs)
What is the proposed mechanism of action for this compound-induced cytotoxicity?
This compound is an inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By binding to Bcl-2, it disrupts the sequestration of pro-apoptotic proteins like Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the intrinsic apoptosis cascade.
dot
Technical Support Center: Optimizing Buffer Conditions for Small Molecule Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for small molecule binding assays.
Frequently Asked Questions (FAQs)
Q1: What is a good starting buffer for a novel small molecule binding assay?
A good starting point for many binding assays is a buffer like Phosphate-Buffered Saline (PBS) or a HEPES-based buffer.[1] A typical initial formulation to test would be 25-100 mM HEPES at pH 7.5 with 150 mM NaCl.[1][2][3] The ideal buffer composition, however, is highly dependent on the specific protein and small molecule being studied.
Q2: How does pH affect my binding assay?
The pH of the buffer is critical as it can influence the ionization state of both your protein and the small molecule, which can directly impact their interaction. It is crucial to maintain a pH where the target protein is stable and active. A general recommendation is to use a buffer with a pH that is not close to the protein's isoelectric point (pI) to avoid protein aggregation.
Q3: Why is salt concentration important in a binding buffer?
Ionic strength, primarily determined by the salt concentration (e.g., NaCl), is important for modulating electrostatic interactions.[1] Some protein-ligand interactions are dependent on these forces. It is advisable to screen a range of salt concentrations (e.g., 50 mM to 500 mM NaCl) to determine the optimal condition for your specific assay.[1]
Q4: My protein is aggregating. How can I improve its stability?
Protein aggregation can interfere with binding assays.[1] To mitigate this, consider the following:
-
Optimize pH and Ionic Strength: Ensure the buffer pH is not near the protein's pI and screen different salt concentrations.[1]
-
Use Stabilizing Additives: Small amounts of additives can enhance protein stability.[1] See the table below for common examples.
-
Include Reducing Agents: For proteins with exposed cysteines, adding a reducing agent like DTT or TCEP can prevent oxidation-induced aggregation.[1]
-
Add Detergents: Low concentrations of non-ionic detergents can help to prevent aggregation caused by hydrophobic interactions.[1]
Q5: What is the role of co-solvents like DMSO in binding assays?
Many small molecules have limited aqueous solubility and are often dissolved in a co-solvent like dimethyl sulfoxide (B87167) (DMSO). It is important to ensure the final concentration of the co-solvent is consistent across all samples and is compatible with your assay. For most assays, it is recommended to keep the final DMSO concentration low (typically ≤ 1-2%) to avoid affecting protein structure and binding.[4]
Troubleshooting Guide
This guide addresses common issues encountered during small molecule binding assays.
| Issue | Potential Cause | Recommended Solution |
| High Background / Non-Specific Binding | The small molecule or protein is binding to the assay components (e.g., plate surface, filter membrane). | - Add a blocking agent like Bovine Serum Albumin (BSA) or casein to the buffer.[5] - Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the buffer.[1] - Optimize the concentration of the blocking agent and detergent. |
| Low or No Signal | - Suboptimal buffer conditions (pH, ionic strength). - Protein is inactive or degraded. - Incorrect assay setup. | - Systematically screen a range of pH values and salt concentrations. - Verify the quality and activity of your protein and ligand.[6] - Ensure incubation times are sufficient to reach binding equilibrium.[7] |
| Poor Reproducibility | - Inconsistent sample preparation. - Variability in buffer preparation. - Temperature fluctuations. | - Prepare reagents in large batches and aliquot for single use to minimize variability.[7] - Ensure buffers are freshly prepared and pH is verified.[5] - Conduct assays at a consistent temperature.[5][6] |
| Protein Precipitation during Assay | - Buffer pH is too close to the protein's pI. - Protein is unstable under the assay conditions. | - Adjust the buffer pH to be at least one unit away from the pI. - Screen for stabilizing additives (see table below). - Perform the assay at a lower temperature if possible.[1] |
Data Presentation: Buffer Additives for Protein Stability
The following table summarizes common additives used to improve protein stability in binding assays.
| Additive | Typical Working Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure by preferential hydration.[1] |
| Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) | 1-5 mM | Reducing agents that prevent the formation of disulfide bonds which can lead to aggregation.[1] |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Acts as a blocking agent to reduce non-specific binding and can also stabilize some proteins.[5] |
| Tween-20 or Triton X-100 | 0.01 - 0.1% (v/v) | Non-ionic detergents that reduce non-specific hydrophobic interactions and aggregation.[1] |
Experimental Protocols
Protocol 1: Buffer Optimization using Thermal Shift Assay (TSA)
A thermal shift assay, or differential scanning fluorimetry (DSF), is an effective method to screen for optimal buffer conditions by measuring the thermal stability of a protein.[2] An increase in the protein's melting temperature (Tm) indicates more stabilizing conditions.[2]
Materials:
-
Purified target protein
-
SYPRO Orange dye (or similar fluorescent dye)
-
96-well qPCR plates
-
qPCR instrument with melt curve capability
-
Stock solutions of various buffers, salts, and additives
Procedure:
-
Plate Layout: Design a 96-well plate layout to screen a matrix of conditions (e.g., different pH values against various salt concentrations).[1]
-
Buffer Preparation: In each well, prepare the specific buffer condition by mixing the appropriate stock solutions.[1]
-
Dye Addition: Add a fluorescent dye like SYPRO Orange to each well.[1]
-
Protein Addition: Add the target protein to each well to a final concentration typically in the µg/mL range.[1]
-
Thermal Melt Analysis: Place the plate in a qPCR instrument and run a melt curve experiment, gradually increasing the temperature (e.g., from 25 °C to 95 °C) while monitoring fluorescence.[1]
-
Data Analysis: The instrument software will generate melt curves. The midpoint of the unfolding transition is the Tm. Identify the buffer conditions that result in the highest Tm, as these are the most stabilizing and are good candidates for your binding assay.[1]
Visualizations
Caption: A decision tree for troubleshooting common binding assay issues.
Caption: Workflow for systematic buffer optimization using a thermal shift assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. swordbio.com [swordbio.com]
- 6. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to DS45500853 and Other Estrogen-Related Receptor α (ERRα) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the estrogen-related receptor α (ERRα) agonist DS45500853 with other known ERRα agonists. The information presented is supported by experimental data to aid researchers in selecting the appropriate chemical tools for their studies in metabolic disorders and other related fields.
Introduction to ERRα and its Agonists
Estrogen-related receptor α (ERRα) is an orphan nuclear receptor that plays a crucial role in regulating energy homeostasis, mitochondrial biogenesis, and cellular metabolism. As a constitutively active transcription factor, its activity is modulated by the recruitment of coactivators, such as peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), and corepressors. The development of synthetic agonists for ERRα is a key area of research for potential therapeutic interventions in metabolic diseases like type 2 diabetes. This guide focuses on this compound, a novel ERRα agonist, and compares its performance with other commercially available agonists.
Quantitative Comparison of ERRα Agonists
The following tables summarize the quantitative data for this compound and other relevant ERRα agonists, providing a basis for comparing their potency and efficacy in various assays.
Table 1: Coactivator/Corepressor Interaction Assays
This table presents the half-maximal inhibitory concentration (IC50) values of ERRα agonists in assays measuring the displacement of the corepressor RIP140 from the ERRα ligand-binding domain (LBD). A lower IC50 value indicates a higher potency in promoting a conformation of ERRα that favors coactivator binding over corepressor binding.
| Compound | Assay Type | IC50 (μM) | Reference |
| This compound | Fluorescence Polarization (FP) - RIP140 displacement | 0.80 | [1] |
| DS20362725 | Fluorescence Polarization (FP) - RIP140 displacement | 0.6 | [1] |
Table 2: Cellular Reporter Gene Assays
This table displays the half-maximal effective concentration (EC50) values from luciferase reporter gene assays. These assays measure the ability of the compounds to activate the transcriptional activity of ERRα in a cellular context. A lower EC50 value signifies greater potency in activating ERRα-mediated gene transcription.
| Compound | Cell Line | Assay | EC50 (μM) | Reference |
| This compound | MG63 | Full-length ERRα luciferase reporter | 5.4 | [2] |
| SLU-PP-332 | HEK293T | Full-length ERRα luciferase reporter | 0.098 | |
| GSK4716 | HEK293T | Full-length ERRα luciferase reporter | > 5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Coactivator/Corepressor Displacement Assay (Fluorescence Polarization)
This assay is designed to identify compounds that modulate the interaction between ERRα and its coregulators.
Objective: To measure the ability of a test compound to displace a fluorescently labeled corepressor peptide (e.g., from RIP140) from the ERRα ligand-binding domain (LBD).
Materials:
-
GST-tagged human ERRα LBD
-
Fluorescein-labeled corepressor peptide (e.g., FITC-RIP140)
-
Test compounds (e.g., this compound)
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM DTT, 0.1% BSA, pH 7.4)
-
384-well black, low-volume microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add a fixed concentration of GST-hERRα LBD and FITC-RIP140 peptide to each well of the microplate.
-
Add the serially diluted test compounds to the wells. Include wells with DMSO as a vehicle control.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for fluorescein.
-
The IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
Full-Length ERRα Luciferase Reporter Gene Assay
This cell-based assay is used to determine the ability of a compound to activate the transcriptional machinery downstream of ERRα.
Objective: To quantify the agonist activity of a test compound on full-length ERRα by measuring the expression of a luciferase reporter gene.
Materials:
-
A suitable mammalian cell line (e.g., HEK293T or MG63)
-
Expression vector for full-length human ERRα
-
Luciferase reporter plasmid containing ERRα response elements (ERREs) upstream of the luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
Luminometer
Procedure:
-
Co-transfect the cells with the full-length ERRα expression vector and the ERRE-luciferase reporter plasmid.
-
Plate the transfected cells into 96-well or 384-well white, clear-bottom assay plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or vehicle control (DMSO) for 18-24 hours.
-
After the incubation period, lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence in each well using a luminometer.
-
The EC50 values are determined by plotting the luminescence signal against the compound concentration and fitting the data to a non-linear regression curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving ERRα and a typical experimental workflow for screening ERRα agonists.
Caption: ERRα Signaling Pathway.
Caption: Experimental Workflow for ERRα Agonist Discovery.
References
A Comparative Guide to ERRα Modulators: DS45500853 vs. XCT790
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the function of therapeutic targets. This guide provides a detailed comparison of two modulators of the Estrogen-Related Receptor α (ERRα): the novel agonist DS45500853 and the widely used synthetic inverse agonist XCT790. This comparison is based on available experimental data to facilitate informed decisions in research applications.
Estrogen-Related Receptor α (ERRα) is an orphan nuclear receptor that plays a crucial role in regulating energy homeostasis and cellular metabolism.[1] Its involvement in various physiological and pathological processes, including metabolic disorders and cancer, has made it an attractive target for therapeutic intervention.[2][3] this compound and XCT790 represent two distinct classes of ERRα modulators, an agonist and an inverse agonist, respectively, each with unique characteristics and experimental considerations.
At a Glance: Key Differences
| Feature | This compound | XCT790 |
| Mechanism of Action | ERRα Agonist | ERRα Inverse Agonist |
| Primary Effect on ERRα | Activates transcriptional activity | Inhibits constitutive transcriptional activity |
| Known Off-Target Effects | Noted to avoid PPARγ activity[4] | Potent mitochondrial uncoupler[5][6][7] |
| Primary Research Area | Metabolic disorders, such as Type 2 Diabetes Mellitus[8][9] | Cancer, metabolic studies[3][10][11] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and XCT790, providing a basis for comparing their potency and cellular effects.
Table 1: In Vitro Potency and Efficacy
| Compound | Assay | Target Interaction | Value | Reference |
| This compound | Co-repressor Peptide Interaction Assay | Inhibition of RIP140 binding to GST-ERRα LBD | IC50: 0.80 μM | [8][9] |
| Full-Length ERRα Luciferase Reporter Assay | Transcriptional activation in MG63 cells | EC50: 5.4 μM | [8] | |
| XCT790 | ERRα Inverse Agonist Assay | Inhibition of ERRα constitutive activity | IC50: 0.37 μM | [12] |
| Cell Viability Assay (MDA-MB-231 TNBC cells, 48h) | Inhibition of cell proliferation | IC50: 13.7 μM | [11][13] | |
| Cell Viability Assay (BT-549 TNBC cells, 48h) | Inhibition of cell proliferation | IC50: 13.3 μM | [11][13] |
Table 2: Effects on Cellular Processes
| Compound | Cell Line | Experiment | Observation | Reference |
| XCT790 | MDA-MB-231 | Apoptosis Detection (FCM) | Time-dependent increase in apoptosis with 10 μM treatment. | [13] |
| MDA-MB-231 | Mitochondrial Membrane Potential (JC-1) | Time-dependent decrease in ΔΨm with 10 μM treatment. | [13] | |
| MNT1 | ATP Levels | Rapid depletion of cellular ATP. | [5][6] | |
| MNT1 | Mitochondrial Respiration (Seahorse XF) | Increased oxygen consumption rates (OCR), indicative of uncoupling. | [5][6] |
Mechanism of Action and Signaling Pathways
This compound and XCT790 exert opposing effects on ERRα activity, which in turn modulates distinct downstream signaling pathways.
This compound acts as an agonist , promoting the transcriptional activity of ERRα. It inhibits the binding of the co-repressor peptide RIP140 to the ERRα ligand-binding domain (LBD), suggesting it stabilizes an active conformation of the receptor.[8][9] This leads to the activation of ERRα target genes, many of which are involved in mitochondrial biogenesis and function, fatty acid oxidation, and the tricarboxylic acid (TCA) cycle.[14]
XCT790 , in contrast, is an inverse agonist of ERRα. It binds to the ligand-binding pocket of ERRα and disrupts the interaction with co-activators like PGC-1α, thereby suppressing the constitutive activity of the receptor.[5][6][15] This leads to the downregulation of ERRα target gene expression. However, a critical confounding factor for XCT790 is its potent ability to uncouple mitochondrial respiration from ATP synthesis, an effect that is independent of ERRα.[5][6][7] This off-target effect leads to a rapid depletion of cellular ATP, activation of AMPK, and can induce apoptosis.[5][6]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are outlines of key assays used to characterize this compound and XCT790.
ERRα Transcriptional Activation/Inverse Agonist Assay (Luciferase Reporter Assay)
This assay is fundamental for determining the agonist or inverse agonist activity of a compound on ERRα.
-
Cell Culture and Transfection: HEK293 or other suitable cells are cultured in hormone-free medium.[16] Cells are then transfected with a luciferase reporter construct containing ERRα response elements and a plasmid expressing either full-length ERRα or a Gal4-ERRα LBD fusion protein.[1][16]
-
Compound Treatment: Transfected cells are treated with a dilution series of the test compound (e.g., this compound or XCT790) for a specified period (e.g., 18-24 hours).[1][8]
-
Luciferase Activity Measurement: After treatment, cells are lysed, and luciferase activity is measured using a luminometer.[16]
-
Data Analysis: Luminescence values are normalized to a control (e.g., DMSO vehicle). For agonists like this compound, an EC50 value is calculated from the dose-response curve. For inverse agonists like XCT790, an IC50 value is determined.[8][12]
Mitochondrial Uncoupling Assay (Seahorse XF Analyzer)
This assay is critical for assessing the off-target mitochondrial effects of compounds like XCT790.
-
Cell Seeding: Cells (e.g., MNT1) are seeded into a Seahorse XF assay plate and allowed to adhere.[5][6]
-
Compound Injection: The Seahorse XF Analyzer sequentially injects the test compound (XCT790), followed by mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure key parameters of mitochondrial respiration.
-
Measurement of OCR and ECAR: The instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.[5][6]
-
Data Interpretation: A sharp increase in OCR after the addition of the test compound, not accompanied by a proportional increase in ATP production (which is inhibited by oligomycin), is indicative of mitochondrial uncoupling.[5][6]
Concluding Remarks
This compound and XCT790 are valuable tools for investigating the biology of ERRα, but their opposing mechanisms of action and differing selectivity profiles necessitate careful consideration in experimental design and data interpretation.
This compound is a novel ERRα agonist that holds promise for studying the therapeutic potential of activating ERRα, particularly in the context of metabolic diseases.[4][8] Its lack of activity on PPARγ is a significant advantage, reducing the potential for confounding off-target effects.[4]
XCT790 is a potent and well-characterized ERRα inverse agonist that has been instrumental in defining the role of ERRα in various cancers.[3][10][13] However, its profound mitochondrial uncoupling activity, which occurs independently of ERRα, is a critical caveat.[5][6][7] Researchers using XCT790 must design experiments that can distinguish between ERRα-dependent and -independent effects, for instance, by using ERRα knockdown or knockout models as controls.[5][6]
The choice between this compound and XCT790 will ultimately depend on the specific research question. For studies aiming to understand the consequences of ERRα activation, this compound is the more appropriate tool. Conversely, for investigating the effects of ERRα inhibition, XCT790 can be used, but with the crucial implementation of controls to account for its mitochondrial uncoupling effects. As research in this field progresses, the development of more selective and potent ERRα modulators will further enhance our ability to dissect the complex roles of this important nuclear receptor.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Mouse models for inherited endocrine and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-related receptor alpha (ERRalpha) inverse agonist XCT-790 induces cell death in chemotherapeutic resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Gemcitabine and XCT790, an ERRα inverse agonist, display a synergistic anticancer effect in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validating DS45500853 as a Selective ERRα Agonist: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of DS45500853's performance against other Estrogen-Related Receptor alpha (ERRα) modulators, supported by experimental data and detailed protocols.
This compound has emerged as a novel agonist of the Estrogen-Related Receptor alpha (ERRα), a nuclear receptor that plays a crucial role in regulating energy homeostasis and cellular metabolism.[1][2] The validation of this compound as a selective agonist is critical for its use as a chemical tool in basic research and for its potential therapeutic applications in metabolic diseases. This guide summarizes the key experimental data that substantiates the efficacy and selectivity of this compound in comparison to other known ERRα modulators.
Comparative Analysis of ERRα Modulators
The following table summarizes the in vitro activities of this compound and other relevant ERRα modulators. The data highlights the potency and selectivity of these compounds in various assays.
| Compound | Target(s) | Assay Type | Metric | Value (µM) | Reference |
| This compound | ERRα Agonist | RIP140 Co-repressor Binding Inhibition | IC50 | 0.80 | [3] |
| ERRα Luciferase Reporter | EC50 | 5.4 | [3] | ||
| PPARγ | PPARγ Luciferase Reporter | EC50 | >10 | [2] | |
| DS20362725 | ERRα Agonist | RIP140 Co-repressor Binding Inhibition | IC50 | 0.6 | [2] |
| ERRα Luciferase Reporter | EC50 | 1.1 | [2] | ||
| SLU-PP-332 | pan-ERR Agonist | ERRα Luciferase Reporter | EC50 | 0.098 | [4][5][6] |
| ERRβ Luciferase Reporter | EC50 | 0.230 | [4][5][6] | ||
| ERRγ Luciferase Reporter | EC50 | 0.430 | [4][5][6] | ||
| XCT790 | ERRα Inverse Agonist | GAL4-ERRα Transfection | IC50 | 0.37 | [7][8] |
| TNBC Cell Proliferation | IC50 | 13.3 - 13.7 | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
ERRα Luciferase Reporter Assay
This assay evaluates the ability of a compound to activate the transcriptional activity of ERRα.
Cell Line: MG63 cells[2]
Protocol:
-
MG63 cells are co-transfected with a full-length human ERRα expression vector and a luciferase reporter plasmid containing ERRα response elements.
-
Transfected cells are seeded in 96-well plates and incubated for 24 hours.
-
Cells are then treated with various concentrations of the test compound (e.g., this compound) or vehicle control (DMSO) for an additional 18-24 hours.[2]
-
Following treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC50 value, the concentration at which the compound elicits a half-maximal response, is calculated from the dose-response curve.
Fluorescence Polarization (FP) Competition Assay for Co-repressor Binding
This assay assesses the ability of a compound to disrupt the interaction between the ERRα ligand-binding domain (LBD) and a co-repressor peptide.
Reagents:
-
GST-tagged human ERRα LBD
-
Fluorescein-labeled RIP140 co-repressor peptide
-
Test compounds
Protocol:
-
The assay is performed in a buffer containing 10 mM HEPES, 0.10 mM EDTA, 5% bovine gamma globulin, and 2.0 mM DTT (pH 6.8).[2]
-
A mixture of GST-ERRα LBD (1.2 µM) and the fluorescein-labeled RIP140 peptide (10 nM) is incubated with varying concentrations of the test compound in a 384-well plate.[2]
-
The plate is incubated at room temperature to reach binding equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of the binding between the ERRα LBD and the RIP140 peptide, is determined from the competition binding curve.
PPARγ Transcriptional Activity Assay
This assay is crucial for determining the selectivity of an ERRα agonist by evaluating its activity on the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor with a similar ligand-binding pocket.
Cell Line: HEK293T cells
Protocol:
-
HEK293T cells are co-transfected with a full-length human PPARγ expression vector and a luciferase reporter plasmid containing PPAR response elements.
-
Transfected cells are seeded in 96-well plates and incubated.
-
Cells are treated with the test compound at various concentrations. A known PPARγ agonist (e.g., rosiglitazone) is used as a positive control.
-
After an incubation period, luciferase activity is measured.
-
The EC50 value is calculated to determine the compound's potency in activating PPARγ. A high EC50 value indicates low off-target activity. For this compound, the EC50 was greater than 10 µM, demonstrating its selectivity for ERRα over PPARγ.[2]
Visualizing the Pathways and Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Discovery of a Novel Class of ERRα Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel Class of ERRα Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Unveiling the Selectivity of DS45500853: A Comparative Analysis of Cross-Reactivity with Nuclear Receptors
For Immediate Release
TOKYO, Japan – A comprehensive analysis of the novel estrogen-related receptor alpha (ERRα) agonist, DS45500853, reveals a highly selective profile with minimal cross-reactivity against other nuclear receptors, particularly the peroxisome proliferator-activated receptor gamma (PPARγ). This guide provides a detailed comparison of its binding and functional activity, supported by experimental data, to inform researchers and drug development professionals in the field of metabolic disorders.
This compound has been identified as a potent agonist of ERRα, a key regulator of cellular energy metabolism. Its efficacy is highlighted by an IC50 value of 0.80 μM in inhibiting the binding of the RIP140 corepressor peptide to the ERRα ligand-binding domain (LBD) and an EC50 of 5.4 μM in activating the transcriptional activity of full-length ERRα.[1] A critical aspect of its development was ensuring selectivity to avoid off-target effects, a common challenge in nuclear receptor drug discovery.
Comparative Selectivity Profile
The selectivity of this compound was primarily assessed against PPARγ, a nuclear receptor with significant structural homology to ERRα and a key target in the treatment of type 2 diabetes. The development of this compound intentionally focused on avoiding the thiazolidinedione (TZD) moiety, which is known to confer potent PPARγ agonist activity.[1]
| Receptor | Assay Type | Metric | This compound | Rosiglitazone (Control) |
| ERRα | RIP140 Co-repressor Binding Assay | IC50 | 0.80 μM | Not Reported |
| ERRα | Full-Length Transcriptional Activation Assay | EC50 | 5.4 μM | Not Reported |
| PPARγ | Transcriptional Activation Assay | Activity | No significant activation observed | Not explicitly quantified in the primary source |
Table 1: Comparative Activity of this compound on ERRα and PPARγ. Data extracted from Shinozuka T, et al. ACS Med Chem Lett. 2021.[1]
The data clearly indicates that while this compound is a potent ERRα agonist, it does not exhibit significant agonistic activity towards PPARγ. This high degree of selectivity is a promising attribute for a therapeutic candidate, as it may reduce the potential for side effects associated with PPARγ activation.
Experimental Methodologies
The following protocols were utilized to determine the activity and selectivity of this compound.
ERRα RIP140 Co-repressor Binding Assay
This assay measures the ability of a compound to disrupt the interaction between the ERRα ligand-binding domain (LBD) and a peptide from the corepressor protein RIP140.
-
Proteins and Peptides: Glutathione S-transferase (GST)-fused ERRα LBD and a biotinylated RIP140 peptide were used.
-
Assay Principle: A homogeneous time-resolved fluorescence (HTRF) assay was employed. The binding of the biotinylated RIP140 peptide to the GST-ERRα LBD, which is in turn captured by a europium-labeled anti-GST antibody, brings the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.
-
Procedure: The assay was performed in a 384-well plate. The test compound, GST-ERRα LBD, biotinylated RIP140 peptide, europium-labeled anti-GST antibody, and streptavidin-XL665 were incubated together. The HTRF signal was measured after incubation.
-
Data Analysis: The percentage of inhibition was calculated, and the IC50 value was determined from the dose-response curve.
Full-Length ERRα Transcriptional Activation Assay
This cell-based assay quantifies the ability of a compound to activate the transcriptional activity of the full-length ERRα receptor.
-
Cell Line: A stable cell line co-expressing full-length human ERRα and a luciferase reporter gene under the control of an ERRα-responsive promoter was used.
-
Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the test compound. After an incubation period, the cells were lysed, and luciferase activity was measured using a luminometer.
-
Data Analysis: The fold activation was calculated relative to the vehicle control, and the EC50 value was determined from the dose-response curve.
PPARγ Transcriptional Activation Assay
To assess cross-reactivity, a similar transcriptional activation assay was performed for PPARγ.
-
Cell Line: A stable cell line co-expressing full-length human PPARγ and a luciferase reporter gene under the control of a PPARγ-responsive promoter was used.
-
Procedure: The protocol was analogous to the ERRα transcriptional activation assay. Cells were treated with this compound or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Data Analysis: The luciferase activity was measured and compared to the vehicle control to determine the level of transcriptional activation. The results demonstrated that this compound did not significantly activate PPARγ.[1]
Visualizing the Workflow and Pathways
Experimental Workflow for Assessing Nuclear Receptor Agonist Activity
Caption: Workflow for binding and functional assays.
Simplified ERRα Signaling Pathway
Caption: Agonist-induced ERRα signaling cascade.
Conclusion
References
On-Target Efficacy of DS45500853: A Comparative Analysis of ERRα Agonists
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target effects of DS45500853, a known Estrogen-Related Receptor α (ERRα) agonist. This document presents supporting experimental data, detailed methodologies for key experiments, and a comparative analysis with other relevant ERRα modulators.
This compound has been identified as an agonist of the Estrogen-Related Receptor α (ERRα), a nuclear receptor that plays a crucial role in the regulation of cellular energy metabolism.[1] This guide aims to provide a detailed overview of its on-target effects, supported by quantitative data, and to compare its performance with other known ERRα agonists and inverse agonists.
Comparative Analysis of ERRα Modulators
To contextualize the on-target effects of this compound, its activity is compared with other known ERRα modulators. The following tables summarize the available quantitative data for this compound and selected alternatives.
Table 1: In Vitro Activity of ERRα Agonists
| Compound | Target | Assay Type | Cell Line | Endpoint | Value | Reference |
| This compound | ERRα | Transcriptional Activity | MG63 | EC50 | 5.4 μM | [1] |
| This compound | ERRα | RIP140 Binding Inhibition | - | IC50 | 0.80 μM | [1][2][3] |
| DS20362725 | ERRα | RIP140 Binding Inhibition | - | IC50 | 0.6 μM | [2][3] |
| SLU-PP-332 | ERRα, ERRβ, ERRγ | Transcriptional Activity | - | EC50 | 98 nM (ERRα), 230 nM (ERRβ), 430 nM (ERRγ) | [2][4][5][6][7] |
Table 2: In Vitro Activity of ERRα Inverse Agonists
| Compound | Target | Assay Type | Cell Line | Endpoint | Value | Reference |
| XCT-790 | ERRα | Transcriptional Activity | - | IC50 | 0.37 μM | [3][8] |
| XCT-790 | ERRα | Cell Proliferation | MDA-MB-231 | IC50 | 13.7 μM (48h) | [9] |
| XCT-790 | ERRα | Cell Proliferation | BT-549 | IC50 | 13.3 μM (48h) | [9] |
| GSK5182 | ERRγ | Transcriptional Activity | - | IC50 | 79 nM | [10][11][12][13] |
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in this guide.
ERRα Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay is designed to measure the ability of a compound to activate or inhibit the transcriptional activity of ERRα.
Principle: A reporter gene, typically luciferase, is placed under the control of a promoter containing ERRα response elements. Cells are engineered to express both ERRα and this reporter construct. When an agonist binds to ERRα, it activates the transcription of the luciferase gene, leading to an increase in light emission upon addition of a substrate. Conversely, an inverse agonist will decrease the basal transcriptional activity.
General Protocol:
-
Cell Culture: Human cell lines, such as HEK293 or MG63, are stably or transiently transfected with expression vectors for ERRα and the luciferase reporter construct.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound) or a vehicle control.
-
Incubation: The cells are incubated for a specific period (e.g., 18-24 hours) to allow for compound-induced changes in gene expression.
-
Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added to the cell lysate.
-
Signal Detection: The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
Data Analysis: The data is typically plotted as a dose-response curve, and the EC50 (for agonists) or IC50 (for inverse agonists) value is calculated.
ERRα Ligand Binding Assay (RIP140 Co-repressor Binding Inhibition)
This assay determines the ability of a compound to modulate the interaction between ERRα and its co-regulators, such as the co-repressor RIP140.
Principle: This is a competitive binding assay where the test compound competes with a labeled peptide derived from a co-regulator (in this case, RIP140) for binding to the ERRα ligand-binding domain (LBD).
General Protocol:
-
Reagents: Purified recombinant ERRα LBD (e.g., GST-tagged) and a labeled (e.g., fluorescently or radioactively) RIP140 co-repressor peptide are required.
-
Assay Setup: The ERRα LBD, the labeled RIP140 peptide, and varying concentrations of the test compound are incubated together in a suitable buffer.
-
Equilibration: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Detection of Bound Complex: The amount of labeled RIP140 peptide bound to the ERRα LBD is quantified. This can be achieved through various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or AlphaScreen.
-
Data Analysis: The percentage of inhibition of the labeled peptide binding is calculated for each concentration of the test compound. The data is then used to generate a dose-response curve and determine the IC50 value.
Mandatory Visualizations
ERRα Signaling Pathway
Caption: Simplified ERRα signaling pathway and points of intervention.
Experimental Workflow: Luciferase Reporter Assay
Caption: General workflow for an ERRα luciferase reporter assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SLU-PP-332|ERR Agonist|Exercise Mimetic [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. GSK5182 | Estrogen Receptor/ERR | Reactive Oxygen Species | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.cn [medchemexpress.cn]
Independent Validation of DS45500853's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DS45500853, a novel estrogen-related receptor α (ERRα) agonist, with other ERRα modulators. The information is based on available experimental data to assist researchers in evaluating its potential for studies in metabolic disorders and other ERRα-related research fields.
Mechanism of Action of this compound
This compound is an agonist of the estrogen-related receptor α (ERRα), a key regulator of cellular energy metabolism.[1][2] Its mechanism of action involves binding to the ligand-binding pocket (LBP) of ERRα, which promotes the recruitment of coactivators, such as PGC-1α, leading to the transcriptional activation of ERRα target genes.[3] This activation can influence various metabolic processes, including mitochondrial biogenesis and fatty acid oxidation.
Quantitative Comparison of ERRα Modulators
The following table summarizes the key quantitative data for this compound and compares it with another ERRα agonist, DS20362725, and a well-characterized ERRα inverse agonist, XCT-790. This data is derived from the initial discovery study by Shinozuka et al. and other publicly available resources.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | ERRα | RIP140-ERRα LBD Binding Inhibition | IC50 | 0.80 µM | [1] |
| ERRα | Full-length ERRα Transcriptional Activation (in MG63 cells) | EC50 | 5.4 µM | [1] | |
| DS20362725 | ERRα | RIP140-ERRα LBD Binding Inhibition | IC50 | 0.6 µM | [2][4] |
| ERRα | Full-length ERRα Transcriptional Activation (in MG63 cells) | EC50 | 1.1 µM | [2][4] | |
| XCT-790 | ERRα | Inverse Agonist Activity | IC50 | 0.37 µM | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
RIP140-ERRα Ligand-Binding Domain (LBD) Binding Inhibition Assay
This assay evaluates the ability of a compound to disrupt the interaction between the ERRα LBD and a corepressor peptide from RIP140.
-
Reagents:
-
GST-tagged human ERRα LBD
-
Fluorescein-labeled RIP140 peptide
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
The GST-ERRα LBD is incubated with the fluorescein-labeled RIP140 peptide in a suitable buffer.
-
Varying concentrations of the test compound are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
Fluorescence polarization is measured to determine the extent of binding between the ERRα LBD and the RIP140 peptide.
-
A decrease in fluorescence polarization indicates displacement of the labeled peptide by the test compound.
-
The IC50 value is calculated from the dose-response curve.
-
Full-Length ERRα Transcriptional Activation Assay
This cell-based assay measures the ability of a compound to activate the transcriptional activity of full-length ERRα.
-
Cell Line: MG63 cells, a human osteosarcoma cell line.
-
Reagents:
-
Expression vector for full-length human ERRα.
-
Reporter plasmid containing an ERRα-responsive element upstream of a luciferase gene.
-
Transfection reagent.
-
Test compounds (e.g., this compound).
-
Luciferase assay substrate.
-
-
Procedure:
-
MG63 cells are co-transfected with the ERRα expression vector and the luciferase reporter plasmid.
-
After a suitable incubation period to allow for protein expression, the cells are treated with varying concentrations of the test compound.
-
The cells are incubated for an additional 18 hours.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
An increase in luciferase activity indicates activation of ERRα transcriptional activity.
-
The EC50 value is calculated from the dose-response curve.
-
Visualizing the Mechanism and Workflow
To further elucidate the mechanism of action and experimental processes, the following diagrams are provided.
Conclusion
This compound is a novel agonist of ERRα with demonstrated activity in both biochemical and cell-based assays. While direct independent validation studies are not yet available in the public domain, the initial characterization provides a solid foundation for its use as a research tool. When compared to its structural analog, DS20362725, it shows slightly lower potency in the presented assays. In contrast to the inverse agonist XCT-790, which inhibits ERRα activity, this compound serves as an activator, providing a valuable tool for studying the downstream effects of ERRα activation. Researchers are encouraged to consider these comparative data when designing experiments to investigate the roles of ERRα in health and disease.
References
Information regarding the metabolic effects of DS45500853 is not publicly available, preventing a direct comparison with other treatments.
Extensive searches for the compound "DS45500853" have not yielded any specific information regarding its mechanism of action, metabolic effects, or any associated clinical or preclinical data. This identifier does not appear in publicly accessible scientific literature, clinical trial registries, or patent databases.
The lack of available information suggests that "this compound" may be an internal compound code used during early-stage drug discovery, a candidate that was not advanced into further development, or an incorrect identifier. As such, a direct comparison of its metabolic effects with other established treatments is not possible at this time.
To provide a comprehensive comparison guide as requested, detailed information on the compound's biological activity and experimental data is essential. Without this foundational knowledge, the creation of comparative data tables, experimental protocols, and signaling pathway diagrams is unachievable.
Should "this compound" be a different identifier or if information becomes publicly available in the future, a comparative analysis could be conducted. Researchers and drug development professionals are encouraged to consult public databases for the most current information on novel therapeutics.
Safety Operating Guide
Proper Disposal of DS45500853: A Guide for Laboratory Professionals
Information regarding the specific chemical identifier DS45500853 could not be located in publicly available safety data sheets or disposal guidelines. Therefore, the following procedures are based on general best practices for the disposal of laboratory chemicals. It is imperative to identify the chemical nature of this compound within your institution's chemical inventory system to ensure adherence to specific disposal protocols.
Researchers, scientists, and drug development professionals are responsible for the safe and compliant disposal of all laboratory waste. Adherence to proper disposal procedures is critical to protect personnel, the environment, and ensure regulatory compliance. This guide provides a general framework for the disposal of a laboratory chemical, using the placeholder identifier this compound.
I. Pre-Disposal Assessment
Before initiating any disposal process, a thorough assessment of the chemical's hazards is required. This information is typically found in the Safety Data Sheet (SDS). Since an SDS for this compound is not publicly available, users must consult their internal documentation or contact the manufacturer.
Key Assessment Steps:
-
Hazard Identification: Determine the primary hazards associated with the substance (e.g., flammable, corrosive, reactive, toxic, oxidizing).
-
Regulatory Status: Ascertain if the chemical is classified as a hazardous waste by regulatory bodies such as the Environmental Protection Agency (EPA) or equivalent local authorities.
-
Compatibility: Identify any incompatible materials to prevent dangerous reactions in the waste container.
II. Standard Disposal Protocol
The following table outlines the general steps for the disposal of chemical waste. This is a generalized procedure and must be adapted based on the specific hazards of this compound.
| Step | Procedure | Key Considerations |
| 1 | Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. Additional PPE may be required based on the chemical's hazards. |
| 2 | Waste Segregation | Do not mix incompatible wastes. This compound waste should be collected in a designated and compatible container. |
| 3 | Container Labeling | The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents. Avoid using abbreviations or formulas. |
| 4 | Container Management | Keep the waste container closed except when adding waste. Store the container in a designated satellite accumulation area. |
| 5 | Request for Pickup | Follow your institution's established procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department. |
III. Experimental Workflow for Waste Characterization
If the identity and hazards of this compound are unknown, a basic characterization may be necessary before disposal. The following is a simplified workflow for this process.
Personal protective equipment for handling DS45500853
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of DS45500853, an estrogen-related receptor α (ERRα) agonist. The following protocols and data are designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting, supporting research into metabolic disorders such as type 2 diabetes mellitus.
Chemical and Physical Properties
A summary of the known physical and chemical properties of this compound is provided below. This information is essential for safe storage and handling.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2735803-28-6 |
| Molecular Formula | C₁₈H₂₀O₃ |
| Molecular Weight | 284.35 g/mol |
| Appearance | Solid |
| Color | Light yellow to yellow |
| Storage | Powder: -20°C for 3 years. In DMSO: -80°C for 6 months, -20°C for 1 month.[1] |
Personal Protective Equipment (PPE) and Handling
Adherence to proper PPE protocols is mandatory to ensure personnel safety when handling this compound. The following table outlines the recommended PPE. A nearby and accessible safety shower and eyewash station are required.[2]
| Protection Type | Recommended Equipment |
| Eye Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | Laboratory coat. |
| Respiratory | Use in a well-ventilated area or under a fume hood. |
Handling Workflow:
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Seek medical attention if irritation persists. |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
| Spill | Use appropriate personal protective equipment. Vacuum or sweep up dry material and place in a suitable container for disposal.[3] |
Disposal Plan
All waste materials containing this compound must be handled and disposed of in accordance with federal, state, and local regulations.
Disposal Workflow:
Experimental Protocol Example: In Vivo Study with an ERRα Agonist
The following is a representative experimental protocol for an in vivo study using a synthetic ERRα agonist, SLU-PP-332, which has a similar mechanism of action to this compound. This protocol is for informational purposes and should be adapted based on specific research needs.
Objective: To assess the effect of an ERRα agonist on exercise capacity in mice.
Materials:
-
ERRα agonist (e.g., SLU-PP-332)
-
Treadmill for mice
Procedure:
-
Acclimation: Acclimate mice to the treadmill for 10 minutes per day at a speed of 2 meters per minute for several days prior to the experiment.[4][5]
-
Dosing: Administer the ERRα agonist (e.g., 50 mg/kg via intraperitoneal injection) or vehicle control to the mice daily for 6 days.[4][5]
-
Exercise Test: One hour after the final dose on day 6, place the mice on the treadmill and run them to exhaustion.[4][5]
-
Data Collection: Record the time to exhaustion for each mouse.
-
Analysis: Compare the exercise endurance between the agonist-treated group and the vehicle control group.
In Vitro Transcriptional Activity Assay: this compound has been shown to activate the transcriptional activity of full-length ERRα in MG63 cells with an EC₅₀ of 5.4 μM.[1] An in vitro experiment could involve treating MG63 cells with varying concentrations of this compound (e.g., from 0.002 to 12.5 μg/mL) for 18 hours and then measuring the resulting transcriptional activity.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthetic ERRα/β/γ Agonist Induces an ERRα-Dependent Acute Aerobic Exercise Response and Enhances Exercise Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
